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Core Science & Biosynthesis

Foundational

The Role and Application of Uridine 5'-Diphosphate (UDP) Sodium Salt in Nucleic Acid Biosynthesis and Enzymatic Workflows

Target Audience: Molecular Biologists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide Executive Summary Uridine 5'-diphosphate (UDP) is a fundamental pyrimidine ribon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Molecular Biologists, Assay Developers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Uridine 5'-diphosphate (UDP) is a fundamental pyrimidine ribonucleoside diphosphate that serves as a critical metabolic hub in cellular biochemistry. While its downstream phosphorylated derivative, Uridine 5'-triphosphate (UTP), is the direct substrate for RNA polymerases during transcription, UDP is the essential precursor that regulates intracellular nucleotide pools. In highly controlled in vitro applications—ranging from mRNA vaccine manufacturing to the synthesis of nucleotide-sugar donors for glycosylation—the sodium salt formulation of UDP is universally preferred.

This whitepaper details the mechanistic role of UDP in nucleic acid and glycan biosynthesis, explains the physicochemical causality behind utilizing the sodium salt variant in experimental design, and provides self-validating, step-by-step protocols for enzymatic assays.

Mechanistic Role in Biosynthesis

Pyrimidine Metabolism and RNA Synthesis

In cellular systems, UDP is synthesized via the pyrimidine salvage pathway through the phosphorylation of uridine monophosphate (UMP) by nucleoside monophosphate kinases[1]. Once generated, UDP is converted to UTP by Nucleoside Diphosphate Kinase (NDPK) , a ubiquitous enzyme that maintains nucleoside triphosphate homeostasis by catalyzing the reversible transfer of the gamma-phosphate from a donor (typically ATP) to the UDP acceptor[2]. The resulting UTP is then directly incorporated into RNA by RNA polymerases, contributing the essential uridine residues required for mRNA, tRNA, and rRNA structures[1].

The UDP-Sugar Biosynthetic Hub

Beyond nucleic acid synthesis, UDP is the obligate carrier molecule for nucleotide sugars. It reacts to form conjugates such as UDP-glucose and UDP-N-acetylglucosamine (UDP-GlcNAc)[3]. These molecules are the primary donor substrates for glycosyltransferases in the endoplasmic reticulum and Golgi apparatus, driving the N-linked and O-linked glycosylation of proteins and lipids—a critical consideration in the development of biologic drugs and recombinant proteins.

G UMP UMP UDP UDP (Sodium Salt) UMP->UDP UMP Kinase (ATP -> ADP) UTP UTP UDP->UTP NDPK (ATP -> ADP) UDPG UDP-Sugars (e.g., UDP-GlcNAc) UDP->UDPG Biosynthetic Enzymes (e.g., GlmU) RNA RNA Transcript UTP->RNA RNA Polymerase (Transcription) UDPG->UDP Moiety Recycling Glyco Glycosylated Proteins UDPG->Glyco Glycosyltransferases

Figure 1: The central metabolic routing of UDP in nucleic acid and glycan biosynthesis.

Physicochemical Rationale: The Sodium Salt Advantage

A recurring question in assay development is why UDP is supplied and utilized as a sodium salt (e.g., disodium salt) rather than as a free acid. The causality stems from three core principles of physical biochemistry:

  • pH Buffering and Enzyme Protection: The phosphate groups on free acid nucleotides are highly acidic. Dissolving free acid UDP in unbuffered water causes a severe pH drop, which can instantly denature sensitive enzymes (like NDPK or RNA polymerase) upon addition to a reaction mixture. The sodium salt neutralizes these protons, allowing the compound to dissolve seamlessly into physiological buffers (pH 7.0–8.0) without overwhelming the buffer capacity.

  • Aqueous Solubility: UDP sodium salt exhibits exceptional solubility in water (≥ 50 mg/mL), yielding a clear, colorless solution[3]. This high solubility is critical for preparative-scale enzymatic syntheses where substrate concentrations must be maximized to drive equilibrium forward.

  • Thermodynamic Stability: The sodium salt forms a stable hydrate powder. This ionic lattice prevents spontaneous auto-hydrolysis of the pyrophosphate bond, ensuring long-term shelf stability at -20°C.

Table 1: Physicochemical and Kinetic Parameters of UDP Sodium Salt
ParameterValue / CharacteristicExperimental Implication
Chemical Formula C₉H₁₂N₂O₁₂P₂Na₂ · xH₂OAccounts for mass calculations in molarity preparations.
Molecular Weight ~404.16 g/mol (Free acid base)[1]Requires adjustment based on exact sodium/water content per batch.
Aqueous Solubility ≥ 50 mg/mL[3]Enables high-throughput, high-concentration in vitro assays.
NDPK pH Optimum 6.5 – 8.0[4]Matches physiological buffering; sodium salt prevents pH crashing.
Storage Temperature -20°C (Powder)[3]Prevents thermal degradation of the diphosphate linkage.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific quenching steps to prevent artifactual data generation.

Protocol A: In Vitro NDPK Kinetic Assay using UDP Sodium Salt

Purpose: To measure the specific activity of Nucleoside Diphosphate Kinase (NDPK) by tracking the conversion of UDP to UTP.

Causality in Design: We utilize a coupled enzyme assay. Because directly measuring UDP depletion is optically difficult, we couple the generated UTP to a secondary reaction that consumes NADH, allowing continuous spectrophotometric monitoring at 340 nm.

Materials:

  • UDP disodium salt (Substrate)

  • ATP disodium salt (Phosphate donor)

  • Purified recombinant NDPK[2]

  • Coupling enzymes: Hexokinase and Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of UDP sodium salt in nuclease-free water. Verify the pH is ~7.0 using pH indicator strips to ensure the buffer will not be compromised.

  • Master Mix Assembly: In a UV-transparent cuvette, combine Assay Buffer, 2 mM ATP, 1 mM Glucose, 0.5 mM NADP⁺, and 1 Unit each of Hexokinase and G6PDH.

  • Baseline Establishment: Insert the cuvette into a spectrophotometer blanked at 340 nm. Monitor for 2 minutes to ensure no background NADH/NADPH production occurs (Self-validation step).

  • Substrate Addition: Add UDP sodium salt to a final concentration of 1 mM.

  • Reaction Initiation: Add 20 ng of purified NDPK to initiate the reaction[2].

  • Data Acquisition: Record the linear increase in absorbance at 340 nm over 8 minutes. The rate of NADPH formation is directly stoichiometric to the UTP generated from the UDP sodium salt.

Workflow Step1 Step 1: Substrate Prep UDP Sodium Salt + ATP Step2 Step 2: Baseline Check Monitor A340 (No Enzyme) Step1->Step2 Step3 Step 3: Initiation Add Purified NDPK Step2->Step3 Step4 Step 4: Kinetic Readout Spectrophotometry at 340 nm Step3->Step4

Figure 2: Self-validating coupled assay workflow for NDPK kinetics using UDP.

Protocol B: Preparative-Scale Enzymatic Synthesis of UDP-GlcNAc

Purpose: To synthesize UDP-N-acetylglucosamine from GlcNAc using a one-pot enzymatic cascade, leveraging UDP/UTP cycling.

Causality in Design: Chemical synthesis of nucleotide sugars is notoriously low-yield and lacks stereospecificity. Using an enzymatic route with E. coli GlmU (a bifunctional uridyltransferase) ensures 100% stereospecificity. Yeast inorganic pyrophosphatase (PPA) is added to degrade the inhibitory byproduct pyrophosphate (PPi), driving the reaction strictly in the forward direction[5].

Step-by-Step Methodology:

  • Substrate Solubilization: Weigh out 88.4 mg (0.4 mmol) of GlcNAc and 275.5 mg (0.5 mmol) of ATP disodium salt. Dissolve in 7 mL of deionized water[5].

  • Buffer & Cofactor Addition: Add Tris-HCl buffer (final 100 mM, pH 7.5) and MgCl₂ (final 20 mM). Magnesium is a non-negotiable cofactor for kinase and uridyltransferase activity.

  • Enzyme Loading: Add recombinant NahK (N-acetylhexosamine 1-kinase), GlmU, and 5 Units of yeast PPA.

  • Incubation: Incubate the mixture in a water bath at 37°C for 19 hours[5].

  • Quenching & Purification: Quench the reaction by heating to 95°C for 5 minutes to denature the enzymes. Centrifuge at 10,000 x g to pellet the precipitated proteins. The supernatant contains the synthesized UDP-GlcNAc, which can be further purified via Bio-Gel P-2 size exclusion chromatography[5].

Conclusion

The selection of UDP sodium salt is not merely a matter of convenience, but a strict biochemical requirement for maintaining thermodynamic stability, pH neutrality, and high aqueous solubility in rigorous in vitro environments. Whether mapping the kinetic parameters of nucleotide salvage pathways or engineering preparative-scale syntheses of complex nucleotide sugars, understanding the physicochemical properties of this substrate is paramount for reliable, reproducible assay development.

References

  • Grokipedia.Uridine diphosphate.
  • Biochemical Journal | Portland Press.Intermolecular phosphotransfer is crucial for efficient catalytic activity of nucleoside diphosphate kinase.
  • Sigma-Aldrich.Uridine 5′-diphospho-N-acetylglucosamine sodium salt.
  • IRBV / Université de Montréal.Characterization of a cytosolic nucleoside diphosphate kinase associated with cell division and growth in potato.
  • PMC - NIH.Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose.

Sources

Exploratory

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond a Simple Nucleotide Uridine 5'-(trihydrogen diphosphate), commonly known as UDP, is far more than a mere metabolic intermediate or a building block for nucleic acids. In the intricate molecular landscape...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond a Simple Nucleotide

Uridine 5'-(trihydrogen diphosphate), commonly known as UDP, is far more than a mere metabolic intermediate or a building block for nucleic acids. In the intricate molecular landscape of the cell, UDP and its derivatives emerge as critical signaling molecules and essential cofactors, orchestrating a diverse array of physiological processes. This guide provides an in-depth exploration of the biochemical properties of the sodium salt of UDP, offering not just a compilation of data, but a cohesive narrative that illuminates its functional significance. From its fundamental physicochemical characteristics to its complex roles in cell signaling and as a substrate in high-throughput screening, we will dissect the multifaceted nature of this pivotal nucleotide. Our journey will be grounded in established scientific principles, supported by validated experimental protocols and a robust body of literature, to empower researchers and drug development professionals in their quest for novel scientific discoveries and therapeutic innovations.

I. Core Physicochemical and Biochemical Properties

A thorough understanding of the fundamental properties of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt is paramount for its effective use in research and development. These characteristics dictate its behavior in solution, its stability, and its suitability for various biochemical assays.

Molecular Identity and Structure

Uridine 5'-(trihydrogen diphosphate) is a pyrimidine nucleotide composed of a uracil nucleobase, a ribose sugar, and two phosphate groups linked to the 5' carbon of the ribose. The sodium salt form enhances its stability and solubility in aqueous solutions.

PropertyValueSource(s)
Chemical Name Uridine 5'-(trihydrogen diphosphate) sodium salt[1]
Synonyms UDP sodium salt, Uridine 5'-diphosphate sodium salt[1][2][3]
Molecular Formula C₉H₁₂N₂Na₂O₁₂P₂[4][2]
Molecular Weight 448.12 g/mol (disodium salt)[2]
CAS Number 27821-45-0 (disodium salt)[2]
Appearance White to off-white powder[2]
Solubility Freely soluble in water; insoluble in ethanol.[1][2]
UV Absorption (pH 7) λmax = 262 nm
Storage Store at -20°C, keep dry and away from light.[2]
Handling and Solution Preparation: A Practical Protocol

The integrity of experimental results hinges on the correct preparation of reagents. Due to its hygroscopic nature, proper handling of UDP sodium salt is crucial.

Protocol: Preparation of a 10 mM UDP Sodium Salt Stock Solution

  • Acclimatization: Before opening, allow the vial of UDP sodium salt to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing: In a clean, dry microcentrifuge tube, weigh out the desired amount of UDP sodium salt using a calibrated analytical balance. For a 1 ml stock solution of 10 mM, this would be 4.48 mg.

  • Dissolution: Add the appropriate volume of high-purity, nuclease-free water (e.g., 1 ml for a 10 mM solution).

  • Mixing: Vortex the tube gently until the powder is completely dissolved. The resulting solution should be clear and colorless.[2]

  • pH Adjustment (Optional but Recommended): For many enzymatic and cellular assays, adjusting the pH of the stock solution to a physiological range (e.g., pH 7.0-7.5) with dilute NaOH or HCl is recommended.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or below. For long-term storage, -80°C is preferable.[5]

II. The Biological Significance of UDP: A Tale of Two Roles

The biochemical journey of UDP is characterized by two primary, yet interconnected, narratives: its central role as a precursor in biosynthesis and its function as an extracellular signaling molecule.

A Cornerstone of Glycobiology: UDP as a Precursor for Activated Sugars

UDP is the foundational molecule for the synthesis of a vast array of UDP-sugars, which are the activated donors for glycosyltransferases.[6] These enzymes are responsible for glycosylation, a critical post-translational modification that impacts protein folding, stability, and function.[6]

The Central Role of UDP in Glycosyltransferase Reactions

cluster_synthesis UDP-Sugar Synthesis cluster_glycosylation Glycosylation UDP Uridine Diphosphate (UDP) UTP Uridine Triphosphate (UTP) UDP_Sugar_Pyrophosphorylase UDP-Sugar Pyrophosphorylase UTP->UDP_Sugar_Pyrophosphorylase Sugar_1P Sugar-1-Phosphate Sugar_1P->UDP_Sugar_Pyrophosphorylase UDP_Sugar UDP-Sugar (e.g., UDP-Glucose) Glycosyltransferase Glycosyltransferase UDP_Sugar->Glycosyltransferase Glycosyltransferase->UDP UDP released Glycosylated_Product Glycosylated Product Glycosyltransferase->Glycosylated_Product Acceptor Acceptor Molecule (Protein, Lipid, etc.) Acceptor->Glycosyltransferase UDP_Sugar_Pyrophosphorylase->UDP_Sugar

Caption: Synthesis of UDP-sugars and their utilization by glycosyltransferases.

This process is fundamental to numerous biological phenomena, including cell-cell recognition, immune responses, and the biosynthesis of bacterial cell walls.[6]

An Extracellular Messenger: UDP and Purinergic Signaling

Beyond its intracellular roles, UDP is a key extracellular signaling molecule that activates a specific class of G protein-coupled receptors (GPCRs) known as P2Y receptors.[3] Of these, the P2Y6 receptor is preferentially activated by UDP.[3][5] This interaction initiates a cascade of intracellular events with profound physiological consequences.

The P2Y6 Receptor Signaling Cascade

Activation of the P2Y6 receptor by UDP triggers a canonical signaling pathway involving the Gq/11 protein.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺).[7] The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses such as inflammation, proliferation, and chemotaxis.[7][8]

P2Y6_Signaling UDP UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq11 Gq/11 P2Y6->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Responses (Inflammation, Proliferation, Chemotaxis) PKC->Cellular_Response phosphorylates targets UDP_Glo_Workflow GT_Reaction 1. Glycosyltransferase Reaction (GT + UDP-Sugar + Acceptor) UDP_Produced UDP Produced GT_Reaction->UDP_Produced Add_Reagent 2. Add UDP-Glo™ Detection Reagent UDP_Produced->Add_Reagent UDP_to_ATP UDP converted to ATP Add_Reagent->UDP_to_ATP Luciferase_Reaction 3. Luciferase Reaction (ATP + Luciferin + O₂ → Light) UDP_to_ATP->Luciferase_Reaction Light_Detection 4. Measure Luminescence Luciferase_Reaction->Light_Detection Data_Analysis 5. Data Analysis (Correlate light output to GT activity) Light_Detection->Data_Analysis

Caption: Workflow of the UDP-Glo™ Glycosyltransferase Assay.

Protocol: UDP-Glo™ Glycosyltransferase Assay

This protocol is a generalized version and should be optimized for specific enzymes and conditions.

  • Glycosyltransferase Reaction Setup:

    • In a multi-well plate (e.g., 384-well, white, flat-bottom), set up the glycosyltransferase reaction in a small volume (e.g., 5-10 µL). [9]This should include the enzyme, the UDP-sugar donor, the acceptor substrate, and any necessary cofactors in an appropriate buffer.

    • Include control reactions: a "no enzyme" control to measure background UDP contamination and a "no acceptor" control to measure any substrate hydrolysis.

    • Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).

  • UDP Detection:

    • Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.

    • Add a volume of the Detection Reagent equal to the reaction volume to each well. [9] * Incubate at room temperature for 60 minutes to allow for the conversion of UDP to ATP and the subsequent luciferase reaction to stabilize. [9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • To quantify the amount of UDP produced, a standard curve with known concentrations of UDP should be run in parallel under the same assay conditions. [9] * The activity of the glycosyltransferase can then be calculated based on the amount of UDP produced over time.

Probing P2Y Receptor Function and Screening for Modulators

As a selective agonist for the P2Y6 receptor, UDP sodium salt is an indispensable tool for studying the physiological roles of this receptor and for screening compound libraries for potential antagonists or allosteric modulators. [3][5] Experimental Design for P2Y6 Receptor Antagonist Screening

  • Cell Line Selection: Utilize a cell line endogenously expressing the P2Y6 receptor or a recombinant cell line overexpressing the receptor.

  • Assay Principle: The assay typically measures the downstream consequences of P2Y6 activation, most commonly the release of intracellular calcium.

  • Workflow:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are pre-incubated with the test compounds (potential antagonists).

    • UDP is added to stimulate the P2Y6 receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

    • A decrease in the UDP-induced calcium signal in the presence of a test compound indicates potential P2Y6 receptor antagonism.

Analytical Quantification of UDP by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of UDP is often necessary in metabolic studies and for quality control. HPLC is a robust and widely used method for this purpose. [10][11] Protocol: Quantification of UDP by Anion-Exchange HPLC

  • Sample Preparation:

    • For cellular or tissue extracts, deproteinization is necessary. This can be achieved by precipitation with perchloric acid or by using a centrifugal filter device. [12] * The supernatant should be neutralized and filtered through a 0.22 µm filter before injection. [12]

  • Chromatographic Conditions (Example):

    • Column: A strong anion-exchange (SAX) column is typically used. [10] * Mobile Phase: A gradient of a low concentration buffer (e.g., ammonium phosphate, pH 3-4) and a high concentration buffer (e.g., ammonium phosphate with high salt concentration, pH 3-4).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at 260 nm. [10]

  • Quantification:

    • A standard curve is generated by injecting known concentrations of a high-purity UDP sodium salt standard.

    • The concentration of UDP in the unknown samples is determined by comparing the peak area to the standard curve.

IV. Conclusion: An Indispensable Tool in Modern Biochemistry

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt is a molecule of profound importance in the fields of biochemistry, cell biology, and pharmacology. Its dual role as a key precursor in essential biosynthetic pathways and as a potent signaling molecule underscores its centrality in cellular function. For the researcher, a deep understanding of its properties and applications is not merely academic; it is the foundation upon which innovative experimental designs are built and novel therapeutic strategies are conceived. This guide has endeavored to provide a comprehensive and practical overview to aid in this pursuit, bridging the gap between fundamental knowledge and its application in the laboratory.

V. References

  • Wiggins, C. A. R., & Munro, S. (2016). Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. Glycobiology, 26(10), 1046–1050.

  • Wang, Y., et al. (2018). P2Y6 purinergic receptor regulates steroid synthesis and proliferation of ovarian luteal cells. Journal of Ovarian Research, 11(1), 1-12.

  • Abbracchio, M. R., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341.

  • Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.

  • Hangzhou Enbo Biotechnology Co., Ltd. (n.d.). Uridine 5'-diphosphate disodium salt(UDP-Na2). Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). Uridine-5'-diphosphate sod salt - 100mg. Retrieved from [Link]

  • ResearchGate. (n.d.). P2Y 6 -related signaling pathway detection by western blot in mast cells. Retrieved from [Link]

  • Koes, D., & Hochheiser, H. (2022). P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia. Frontiers in Immunology, 13, 969472.

  • Cloutier, M., et al. (2003). Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme. Analytical biochemistry, 323(2), 188-196.

  • PubChem. (n.d.). Uridine 5'-diphosphate disodium salt. Retrieved from [Link]

  • Behmüller, R., et al. (2014). Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation. Analytical and bioanalytical chemistry, 406(21), 5165-5175.

  • DrugFuture. (n.d.). Uridine 5'-Diphosphate. Retrieved from [Link]

  • Carpentier, S., et al. (2001). An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae). Journal of phycology, 37(6), 1065-1071.

  • ResearchGate. (2025, August 7). Quantification of uridine 5 '-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme. Retrieved from [Link]

  • QIAGEN. (n.d.). P2Y Purinergic Receptor Signaling Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). CN108441532A - A kind of preparation method of uridine 5'-diphosphate. Retrieved from

  • Google Patents. (n.d.). CN104447922A - Preparation method of uridine-5'-monophosphate disodium. Retrieved from

Sources

Foundational

Unlocking Pyrimidinergic Signaling: The Discovery and Translational Significance of UDP as a P2Y Receptor Agonist

Executive Summary Historically overshadowed by the ubiquitous signaling of adenosine triphosphate (ATP), uridine 5'-diphosphate (UDP) has emerged as a highly specific and potent endogenous signaling molecule within the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically overshadowed by the ubiquitous signaling of adenosine triphosphate (ATP), uridine 5'-diphosphate (UDP) has emerged as a highly specific and potent endogenous signaling molecule within the purinergic receptor network. As the primary endogenous agonist for the Gq-coupled P2Y6 receptor and a complex modulator of the Gi-coupled P2Y14 receptor, UDP governs critical cellular processes ranging from microglial phagocytosis in the central nervous system to myogenic tone and inflammatory cytokine release in the vasculature. This technical guide provides an in-depth analysis of UDP’s pharmacological profile, its mechanistic signaling pathways, and the self-validating experimental protocols required to accurately quantify its activity in preclinical drug development.

The Purinergic Paradigm: UDP's Emergence

The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) activated by extracellular nucleotides. While early purinergic research heavily focused on adenine nucleotides (ATP/ADP), the discovery of pyrimidinergic signaling revealed that uracil nucleotides play equally vital, yet distinct, physiological roles[1].

UDP is uniquely positioned in this landscape. It is released into the extracellular space by stressed, damaged, or mechanically stretched cells, acting as a localized "danger signal"[2][3]. Unlike ATP, which activates a broad spectrum of P2X and P2Y receptors, UDP exhibits a highly restricted receptor binding profile, making it a precise pharmacological target for modulating neuroinflammation and vascular pathologies[4][5].

Molecular Pharmacology & Species-Specific Dynamics

The pharmacological action of UDP is primarily dictated by its interaction with two specific P2Y subtypes: P2Y6 and P2Y14. Understanding the binding dynamics at these receptors is critical for translational research.

  • The P2Y6 Receptor (Canonical Target): P2Y6 is a Gq-coupled receptor for which UDP is the most potent endogenous full agonist, exhibiting an EC₅₀ in the range of 50 to 300 nM[4][6]. Activation of P2Y6 by UDP is highly selective; however, experimental design must account for extracellular ectonucleotidases (e.g., nucleoside diphosphate kinase), which can rapidly convert UDP to UTP, inadvertently activating P2Y2 or P2Y4 receptors[1][5].

  • The P2Y14 Receptor (Non-Canonical Target): Originally classified as a UDP-sugar receptor (preferring UDP-glucose), P2Y14 exhibits profound species-dependent pharmacological differences in response to UDP. In human P2Y14 models, UDP acts as a competitive antagonist (pK_B = 7.28), effectively blocking UDP-glucose-mediated Gi signaling[7]. In stark contrast, UDP acts as a full, potent agonist (EC₅₀ = 0.35 µM) at the rat P2Y14 receptor[7]. This ortholog divergence is a critical failure point in preclinical drug development if rodent models are used to predict human P2Y14 responses.

Table 1: Pharmacological Profile of UDP at P2Y Receptors
Receptor SubtypeSpecies OrthologUDP Pharmacological ActionPotency / AffinityPrimary G-Protein CouplingKey Physiological Function
P2Y6 Human / RodentFull AgonistEC₅₀ ≈ 50 – 300 nMGq (Ca²⁺ mobilization)Microglial phagocytosis, vascular tone, inflammation
P2Y14 HumanCompetitive AntagonistpK_B = 7.28Gi (cAMP inhibition)Immune cell chemotaxis, mucosal immunity
P2Y14 RatFull AgonistEC₅₀ = 0.35 µMGi (cAMP inhibition)Gastrointestinal motility, neuroinflammation

Mechanistic Pathways and Disease Pathology

UDP binding to P2Y6 triggers a classical Gq-protein signaling cascade. The activation of Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[4]. This drives the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), leading to distinct phenotypic outcomes depending on the cell type:

  • Microglial Phagocytosis: In the brain, dying neurons leak UDP. Microglia sense this gradient via P2Y6, triggering calcium transients that drive actin cytoskeleton rearrangement, allowing the microglia to engulf and clear the apoptotic debris[3][8].

  • Vascular Inflammation & Atherosclerosis: In macrophages and endothelial cells, UDP-P2Y6 signaling amplifies Toll-like receptor (TLR) pathways, driving the robust secretion of pro-inflammatory cytokines (IL-6, IL-8) and accelerating atherosclerotic plaque formation[6][9].

Signaling UDP UDP (Agonist) P2Y6 P2Y6 Receptor UDP->P2Y6 Gq Gq Protein P2Y6->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Phagocytosis Microglial Phagocytosis Ca2->Phagocytosis Inflammation Cytokine Release Ca2->Inflammation PKC->Inflammation

UDP-P2Y6 Gq-coupled signaling cascade driving microglial phagocytosis and inflammation.

Experimental Methodologies: Validating UDP-P2Y Activity

To accurately quantify UDP agonism without confounding artifacts, researchers must utilize self-validating kinetic assays. The industry standard for evaluating P2Y6 activation is the high-throughput Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay[9].

Workflow Step1 Cell Seeding (1321N1-hP2Y6) Step2 Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Step3 Baseline Reading (FLIPR Tetra) Step2->Step3 Step4 UDP Addition (Automated Dispense) Step3->Step4 Step5 Kinetic Ca2+ Imaging (Peak & AUC Analysis) Step4->Step5

Step-by-step FLIPR workflow for quantifying UDP-induced calcium mobilization.

Protocol: High-Throughput FLIPR Calcium Assay for UDP-P2Y6 Activation
  • Cell Preparation & Seeding: Plate 1321N1 human astrocytoma cells stably expressing human P2Y6 in 96-well or 384-well clear-bottom plates.

    • Causality: 1321N1 cells natively lack endogenous P2Y receptors. Using this null background is critical to ensure that any calcium signal generated is exclusively mediated by the transfected P2Y6 receptor, eliminating false positives from trace ATP/UTP contamination[9].

  • Dye Loading: Incubate cells with 4 µg/mL Fluo-4 AM calcium indicator dye in the presence of 2.5 mM probenecid for 45 minutes at 37°C[9].

    • Causality: Fluo-4 AM is cell-permeable but is cleaved by esterases inside the cell into its active, impermeable form. Probenecid is mandatory; it inhibits multidrug resistance proteins (MRPs), preventing the active cellular efflux of the dye and ensuring a stable, high-signal fluorescent baseline.

  • Pre-treatment (Self-Validation System): Treat a subset of control wells with 1 µM MRS2578 (a selective P2Y6 antagonist) and a separate subset with Apyrase.

    • Causality: Apyrase degrades basal extracellular nucleotides released during mechanical cell handling, preventing baseline receptor desensitization[9]. MRS2578 serves as an internal negative control to definitively prove the subsequent calcium transient is strictly P2Y6-mediated.

  • Agonist Dispensing & Kinetic Reading: Dispense UDP (or a stable analog like 3P-UDP) using the FLIPR automated liquid handler and immediately record fluorescence (Ex: 488 nm, Em: 515 nm) at 1-second intervals[9].

    • Causality: P2Y6 exhibits rapid, transient calcium spikes that peak within seconds before undergoing slow desensitization. High-frequency kinetic reading is required to capture the true maximum concentration (Cmax) necessary for accurate EC₅₀ calculations.

Translational Potential in Drug Development

The discovery of UDP's distinct roles at P2Y6 and P2Y14 has opened novel therapeutic avenues. P2Y6 antagonists (such as MRS2578 derivatives) are currently under investigation for inflammatory bowel disease (IBD), atherosclerosis, and acute lung injury, aiming to blunt the UDP-driven cytokine storm[4]. Conversely, selective P2Y6 agonists are being explored to enhance microglial phagocytosis for the clearance of amyloid-beta plaques in early-stage Alzheimer's disease[6]. As drug development progresses, maintaining rigorous control over nucleotide stability and accounting for species-specific receptor ortholog differences will be paramount to successfully translating UDP-targeted therapies from bench to bedside.

References

  • P2Y6R Agonist - Alzheimer's Drug Discovery Foundation Source: alzdiscovery.org URL: [Link]

  • Central Role of P2Y6 UDP Receptor in Arteriolar Myogenic Tone Source: ahajournals.org URL: [Link]

  • UDP Is a Competitive Antagonist at the Human P2Y14 Receptor Source: nih.gov URL: [Link]

  • Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia Source: nih.gov URL: [Link]

  • Microglial P2Y6 calcium signaling promotes phagocytosis and shapes neuroimmune responses in epileptogenesis Source: nih.gov URL:[Link]

  • P2Y receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link]

  • Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy Source: acs.org URL: [Link]

  • P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development Source: plos.org URL: [Link]

  • P2Y nucleotide receptors: Promise of therapeutic applications Source: nih.gov URL:[Link]

Sources

Exploratory

Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt: A Cornerstone Molecule in Glycobiology, Metabolism, and Cellular Signaling

Executive Summary Uridine 5'-(trihydrogen diphosphate) sodium salt (UDP sodium salt) is far more than a simple metabolic intermediate. In the realm of glycobiology, it acts as the universal footprint of glycosyltransfera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Uridine 5'-(trihydrogen diphosphate) sodium salt (UDP sodium salt) is far more than a simple metabolic intermediate. In the realm of glycobiology, it acts as the universal footprint of glycosyltransferase (GT) activity, making it an indispensable biomarker for high-throughput drug screening[1]. In carbohydrate metabolism, it serves as the essential carrier molecule in the Leloir pathway, dictating the cellular fate of galactose[2]. Furthermore, in extracellular pharmacology, UDP is a potent, native agonist for the P2Y6 receptor, driving critical immune and inflammatory responses[3].

This technical guide provides an in-depth analysis of UDP sodium salt, detailing its mechanistic roles, summarizing its quantitative pharmacological data, and outlining self-validating experimental protocols for its use in modern biochemical assays.

The Leloir Pathway: UDP in Carbohydrate Metabolism

The Leloir pathway is the primary metabolic route for the catabolism of D-galactose, converting it into glucose-1-phosphate to feed into glycolysis[4]. UDP is the critical coenzyme that facilitates this transformation.

The pathway relies on the interconversion of UDP-sugars. Once galactose is phosphorylated to Galactose-1-phosphate (Gal-1-P) by galactokinase (GALK), the enzyme Galactose-1-phosphate uridylyltransferase (GALT) executes a transfer reaction. GALT takes a uridine monophosphate (UMP) group from UDP-glucose and transfers it to Gal-1-P, generating UDP-galactose and releasing Glucose-1-phosphate[5][6]. Finally, UDP-galactose 4-epimerase (GALE) recycles UDP-galactose back into UDP-glucose, ensuring the cycle can continue continuously[4].

Leloir Gal Galactose Gal1P Galactose-1-P Gal->Gal1P GALK GALT GALT Enzyme Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT UDPGal UDP-Galactose UDPGal->UDPGlc GALE Glc1P Glucose-1-P GALT->UDPGal GALT->Glc1P

The Leloir Pathway: Galactose metabolism dependent on UDP-sugar interconversion.

Glycosyltransferase Activity Assays

Glycosyltransferases (GTs) catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor (e.g., UDP-Glucose, UDP-Galactose, UDP-GlcNAc) to a specific acceptor molecule (protein, lipid, or small molecule)[7]. Because of the vast structural diversity of acceptor molecules, creating a universal assay based on the product glycoconjugate is nearly impossible[8].

However, virtually all mammalian GTs release free UDP as a stoichiometric byproduct[1][8]. By quantifying the released UDP, researchers can universally measure the kinetics of any UDP-sugar-dependent GT. The UDP-Glo™ assay is the gold standard for this, utilizing a coupled enzyme reaction that converts free UDP into ATP, which subsequently drives a luciferase-mediated light reaction[9][10].

UDPGlo Donor UDP-Sugar Donor GT Glycosyltransferase Donor->GT Acceptor Acceptor Acceptor->GT UDP Free UDP GT->UDP Glycoconjugate Glycoconjugate GT->Glycoconjugate ATP ATP UDP->ATP UDP Detection Reagent Light Light Signal ATP->Light Luciferase

Mechanism of the UDP-Glo Glycosyltransferase Assay.

Self-Validating Protocol: High-Throughput GT Screening

To ensure scientific integrity, this protocol incorporates internal controls to account for matrix interference and intrinsic enzyme hydrolase activity. UDP sodium salt is utilized to generate the standard curve because its high aqueous solubility and stability prevent the spontaneous hydrolysis often seen with free acid forms.

Step 1: Matrix-Matched Standard Curve Preparation

  • Action: Prepare a serial dilution of UDP sodium salt from 0 to 25 µM[1] in the exact 1X reaction buffer used for the GT assay.

  • Causality: Buffer components (e.g., divalent cations like Mg2+ or Mn2+, reducing agents) can quench luciferase activity. Matrix-matching ensures that the luminescence-to-UDP conversion ratio is perfectly calibrated to your specific experimental conditions.

Step 2: Reaction Assembly & Controls

  • Action: In a 384-well plate, combine the purified GT enzyme, the acceptor substrate, and the UDP-sugar donor.

  • Critical Control: Include a "No-Acceptor" well (Enzyme + UDP-sugar + Buffer).

  • Causality: Many GTs exhibit intrinsic UDP-sugar hydrolase activity, where water acts as the acceptor, releasing background UDP[11]. Subtracting the "No-Acceptor" signal from the "Complete Reaction" signal isolates the true transferase activity.

Step 3: Incubation

  • Action: Incubate the plate at the enzyme's optimal temperature (typically 30°C–37°C) for 30 to 60 minutes[12].

Step 4: UDP Detection

  • Action: Add an equal volume of UDP Detection Reagent to all wells. Incubate for 1 hour at room temperature[9].

  • Causality: This single-addition step simultaneously halts the GT reaction, converts UDP to ATP, and initiates the stable luminescent signal. The signal retains >80% stability over 3 hours, preventing timing artifacts when reading large batches of plates[9].

Step 5: Readout & Interpolation

  • Action: Read the plate on a luminometer. Interpolate the Relative Light Units (RLU) of the experimental wells against the UDP sodium salt standard curve to calculate the exact molarity of UDP produced.

Extracellular Signaling: UDP as a P2Y6 Receptor Agonist

Beyond intracellular metabolism, UDP sodium salt is a highly potent extracellular signaling molecule. It is the primary endogenous agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) widely expressed in the immune system, endothelium, and smooth muscle[3][13].

Upon binding UDP, the P2Y6 receptor couples to Gq proteins, activating Phospholipase C-β (PLC-β). PLC-β cleaves PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+)[13]. Interestingly, while UDP is an agonist at P2Y6, it acts as a competitive antagonist at the GPR105 (P2Y14) receptor[3][13].

P2Y6 UDP UDP Sodium Salt P2Y6 P2Y6 Receptor (GPCR) UDP->P2Y6 Agonist Binding Gq Gq Protein P2Y6->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca

P2Y6 Receptor activation by extracellular UDP triggering calcium signaling.

Quantitative Pharmacological & Kinetic Data

The following table summarizes the critical quantitative parameters of UDP sodium salt across its various biochemical applications, providing a quick-reference guide for assay development and receptor pharmacology.

ParameterValue / RangeContext & Application
P2Y6 Receptor EC50 ~300 nM (pEC50 = 6.52)Potent native agonist activity; used to study neuroinflammation and phagocytosis[3].
P2Y14 (GPR105) Affinity pEC50 = 7.28Functions as a competitive antagonist at this specific receptor subtype[3][13].
GT Assay Detection Limit Low nM to 25 µMThe linear dynamic range of the UDP-Glo assay, allowing detection of low-activity GTs[1][7].
Assay Signal Stability >80% remaining after 3 hoursHighly stable luminescent signal allows for convenient batch-processing in HTS environments[9].

Conclusion

Uridine 5'-(trihydrogen diphosphate) sodium salt is a highly versatile molecule that bridges the gap between intracellular carbohydrate metabolism, glycoconjugate biosynthesis, and extracellular GPCR signaling. For drug development professionals, mastering the use of UDP sodium salt—whether as a standard for calibrating high-throughput glycosyltransferase assays or as a pharmacological tool for probing P2Y6 receptor dynamics—is essential for advancing therapeutics in metabolic disorders, oncology, and immunology.

References

  • HiMedia Laboratories. Uridine-5'-diphosphate sodium salt (UDP), From yeast. Retrieved from:[Link]

  • National Institutes of Health (NIH). Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases. Retrieved from: [Link]

  • PathBank. Galactose Degradation/Leloir Pathway. Retrieved from: [Link]

  • RSC Publishing. CHAPTER 37: Galactose and Galactose Tracers in Metabolic Studies. Retrieved from: [Link]

  • Wikipedia. Leloir Pathway. Retrieved from: [Link]

  • ResearchGate. The Leloir pathway of galactose metabolism with respective enzymatic pathways. Retrieved from: [Link]

  • ResearchGate. MS-Glycosylation assay of C-654 activity. Retrieved from: [Link]

  • Technical University of Munich (TUM). Functional and Comparative Analysis of Small Molecule Glycosyltransferases from Plants by High-Throughput Assays. Retrieved from:[Link]

  • PLOS One. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation. Retrieved from: [Link]

Sources

Foundational

The Endogenous Role of UDP Sodium Salt: A Technical Whitepaper on Purinergic Signaling and Metabolic Integration

Executive Overview Uridine 5'-diphosphate (UDP) sodium salt is widely recognized as a fundamental biochemical reagent in vitro. However, its endogenous counterpart serves as a critical signaling molecule and metabolic su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Uridine 5'-diphosphate (UDP) sodium salt is widely recognized as a fundamental biochemical reagent in vitro. However, its endogenous counterpart serves as a critical signaling molecule and metabolic substrate in vivo. Operating primarily through the purinergic G protein-coupled receptors (GPCRs) P2Y6 and P2Y14, extracellular UDP acts as an "alarmin" released during cellular stress, orchestrating neuroimmunity, cardiovascular contractility, and inflammatory responses[1]. Concurrently, intracellular UDP functions as the obligate nucleotide carrier for glycosylation processes mediated by UDP-glycosyltransferases (UGTs)[2]. This whitepaper synthesizes the mechanistic pathways, physiological impacts, and validated experimental workflows associated with UDP sodium salt to guide researchers and drug development professionals.

Mechanistic Foundations: The Purinergic Receptor Axis

Extracellular UDP is the most potent endogenous agonist for the P2Y6 receptor[1]. Unlike ATP or ADP, which broadly activate multiple P2X and P2Y subtypes, UDP's high affinity for P2Y6 provides a specialized, high-fidelity channel for cellular communication.

Upon binding to the P2Y6 receptor, UDP triggers a classic Gαq-coupled signal transduction cascade. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), driving the rapid mobilization of intracellular calcium (Ca2+)[3].

Pathway UDP UDP Sodium Salt P2Y6 P2Y6 Receptor UDP->P2Y6 Binds Gq Gαq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R Phagocytosis Microglial Phagocytosis & Cytokine Release DAG->Phagocytosis PKC Activation Ca2 Intracellular Ca2+ Elevation ER->Ca2 Mobilizes Ca2->Phagocytosis Drives

Figure 1: Endogenous UDP-driven P2Y6 receptor signaling pathway leading to intracellular calcium.

Physiological and Pathological Roles

Neuroimmunity and Microglial Phagocytosis

In the central nervous system, UDP is released by stressed or dying neurons, particularly during excitotoxic events such as epileptogenesis[4]. Microglia, the resident immune cells of the brain, highly express the P2Y6 receptor. The UDP-P2Y6 interaction induces robust calcium transients that drive lysosome biogenesis and the physical engulfment (phagocytosis) of damaged neuronal somas[4]. Blockade of this pathway with the selective antagonist MRS2578 attenuates microglial calcium responses by over 80%, underscoring the specificity of UDP in shaping neuroimmune clearance[4].

Cardiovascular Function and Atherosclerosis

UDP exerts distinct, potent effects on the cardiovascular system. In cardiomyocytes, UDP acts as a positive inotropic agent, increasing cardiac contraction by approximately 35% via an IP3-dependent pathway[3]. In the context of vascular pathology, P2Y6 receptors are highly enriched in macrophage foam cells within atherosclerotic lesions. UDP stimulation of these macrophages potentiates the release of pro-inflammatory cytokines, including IL-6 and IL-8, accelerating lesion development[5].

Pulmonary Inflammation via P2Y14

While P2Y6 is the primary target, UDP and its derivative UDP-glucose also activate the P2Y14 receptor[1]. In pulmonary models, the UDP-sugar/P2Y14R axis acts as a non-chemokine pathway that selectively promotes eosinophil chemokinesis and accumulation, significantly contributing to airway hyperresponsiveness in asthma[6].

Intracellular Metabolism and Glycosylation

Beyond extracellular receptor signaling, intracellular UDP is a foundational building block for metabolism. Uridine diphosphate-glucose (UDPG) is essential for glycogen biosynthesis, while UDP-N-acetylglucosamine (UDP-GlcNAc) is the primary donor substrate for protein O-linked glycosylation[7]. Furthermore, the UDP-glycosyltransferase (UGT) enzyme superfamily relies on UDP-sugars to catalyze the glycosylation of lipophilic xenobiotics and endogenous metabolites, rendering them water-soluble for renal and biliary excretion[2],[8].

Quantitative Pharmacological Profiles

To facilitate experimental design, the following table summarizes the key quantitative parameters of UDP signaling across its primary receptor targets.

LigandTarget ReceptorAffinity / PotencyKey Physiological OutcomeSource
UDP P2Y6IC50 ≈ 30 nMMicroglial phagocytosis, IL-8 release[1],[5]
UDP P2Y14EC50 ≈ 350 nMEosinophil chemokinesis[1],[6]
UDP-Glucose P2Y14EC50 ≈ 82 nMAirway hyperresponsiveness[1],[6]
UDP P2Y6 (Cardiac)+35% ContractionPositive inotropic effect[3]

Validated Experimental Workflows: P2Y6 Calcium Mobilization Assay

To investigate the endogenous role of UDP, researchers frequently utilize the Fluorometric Imaging Plate Reader (FLIPR) assay to measure real-time intracellular calcium mobilization. The following protocol is engineered as a self-validating system, ensuring that the observed calcium flux is exclusively mediated by the P2Y6 receptor.

Rationale and Causality in Assay Design
  • Optics: Black-walled, clear-bottom plates are mandatory. The black walls prevent lateral light scatter (crosstalk) between wells, while the clear bottom allows the FLIPR instrument's laser to excite the cells and read emission from below[5].

  • Dye Mechanics: Fluo-4 AM is utilized because the acetoxymethyl (AM) ester modification masks the dye's negative charges, allowing it to passively permeate the lipid bilayer. Once inside the cell, endogenous esterases cleave the AM groups, trapping the active, calcium-sensitive fluorophore in the cytosol[5].

  • Signal Stabilization: Probenecid is a critical inclusion in the loading buffer. It competitively inhibits organic anion transporters (OATs) on the cell membrane, preventing the active extrusion of the cleaved Fluo-4 dye. Without probenecid, the baseline fluorescence will continuously drift downward, destroying assay reproducibility[5].

  • Self-Validation: The protocol incorporates a parallel control arm pre-incubated with MRS2578 (a selective P2Y6 antagonist). If the UDP-induced calcium spike is abolished in the MRS2578 wells but present in the vehicle wells, the researcher can definitively attribute the signal to P2Y6 activation, ruling out off-target purinergic effects[3],[4].

Workflow Step1 Cell Plating (80% Confluence) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Antagonist Pre-incubation (MRS2578 Control) Step2->Step3 Step4 UDP Addition (FLIPR Tetra) Step3->Step4 Step5 Kinetic Reading (Ca2+ Mobilization) Step4->Step5

Figure 2: Step-by-step experimental workflow for the FLIPR high-throughput calcium assay.

Step-by-Step Protocol
  • Cell Preparation: Seed P2Y6-expressing cells (e.g., 1321N1 astrocytoma cells or primary microglia) into a 96-well black-wall/clear-bottom microplate. Culture until 80% confluence is achieved[5].

  • Dye Loading: Aspirate the culture medium. Add 100 µL of Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4), 4 µg/mL Fluo-4 AM, and 2.5 mM probenecid to each well[5].

  • Incubation: Incubate the plate in the dark for 45 minutes at 37°C in a 5% CO2 atmosphere to allow for complete dye uptake and AM ester cleavage[5].

  • Antagonist Pre-treatment (Validation Step): In designated control wells, add MRS2578 (e.g., 10–40 µM) 15 minutes prior to the assay read to block P2Y6 receptors[4].

  • Agonist Addition: Transfer the plate to the FLIPR system. Program the fluidics to inject UDP sodium salt (prepared in HBSS) to achieve desired final concentrations (e.g., 10 nM to 100 µM for dose-response curves)[5].

  • Kinetic Recording: Record fluorescence (Excitation: 488 nm, Emission: 515-535 nm) immediately upon injection, capturing data points every 1-2 seconds for at least 3 minutes to capture the peak calcium transient and subsequent decay[5].

Conclusion

UDP sodium salt is far more than an inert biochemical precursor; it is a dynamic, dual-function molecule. Extracellularly, it acts as a highly specific alarmin, bridging cellular damage with immune and inflammatory responses via the P2Y6 and P2Y14 receptors. Intracellularly, it is the indispensable currency for UGT-mediated glycosylation and metabolic homeostasis. Understanding these endogenous roles, and rigorously validating them through controlled assays like the FLIPR calcium workflow, is paramount for researchers developing targeted therapies for neurodegeneration, asthma, and cardiovascular disease.

References

  • The impact of commercially available purinergic ligands on purinergic signalling research - PMC . nih.gov.1

  • Uridine Affects Liver Protein Glycosylation, Insulin Signaling, and Heme Biosynthesis . plos.org. 7

  • The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC . nih.gov. 2

  • Uridine diphosphate–glucose/P2Y 14 R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation - JCI . jci.org. 6

  • The role of UDP-glycosyltransferases in xenobiotic-resistance | Request PDF - ResearchGate . researchgate.net. 8

  • Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction - American Heart Association Journals . ahajournals.org. 3

  • Microglial P2Y6 calcium signaling promotes phagocytosis and shapes neuroimmune responses in epileptogenesis - PMC . nih.gov.4

  • P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development | PLOS One - Research journals . plos.org. 5

Sources

Protocols & Analytical Methods

Method

Application Note: The Dual Utility of UDP Sodium Salt in Next-Generation In Vitro Transcription

Executive Summary The landscape of in vitro transcription (IVT) is rapidly evolving to meet the demands of scalable mRNA therapeutics and the discovery of complex RNA regulatory mechanisms. Historically, Uridine 5'-dipho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of in vitro transcription (IVT) is rapidly evolving to meet the demands of scalable mRNA therapeutics and the discovery of complex RNA regulatory mechanisms. Historically, Uridine 5'-diphosphate (UDP) sodium salt was overlooked in standard IVT pipelines, which rely exclusively on nucleoside triphosphates (NTPs). However, recent breakthroughs have repositioned UDP sodium salt as a critical reagent in two cutting-edge applications: (1) In situ UTP regeneration for low-cost, high-yield continuous RNA manufacturing[1], and (2) The synthesis of non-canonical UDP-sugar RNA caps (e.g., UDP-GlcNAc) to study novel epitranscriptomic modifications and immune evasion pathways[2].

This technical guide provides researchers and drug development professionals with the mechanistic rationale, quantitative benchmarks, and self-validating protocols required to implement UDP sodium salt in advanced RNA synthesis workflows.

Mechanistic Insights: The Causality of UDP in RNA Synthesis

Pathway A: Thermodynamic Control via In Situ UTP Regeneration

In standard batch IVT, high initial concentrations of UTP and other canonical NTPs are required to drive RNA polymerization. However, NTPs act as potent chelators of free magnesium ions (Mg²⁺), which is the essential catalytic cofactor for T7 RNA Polymerase[1]. As transcription proceeds, UTP is consumed and pyrophosphate (PPi) accumulates, causing drastic fluctuations in free Mg²⁺ levels that prematurely terminate transcription and induce RNA precipitation.

The UDP Solution: By utilizing UDP sodium salt as a stable, low-cost precursor, researchers can couple IVT with a universal Class III Polyphosphate Kinase 2 (e.g., MAN PPK2 derived from Mangrovibacterium marinum)[3]. MAN PPK2 utilizes inexpensive inorganic polyphosphate (PolyP) to continuously phosphorylate UDP to UTP in situ[1]. This maintains UTP at a low, steady-state concentration, preventing Mg²⁺ chelation and allowing the bioreactor to achieve nearly 70% higher triphosphate conversion efficiency without the thermodynamic crash associated with batch IVT[3].

Pathway B: Structural Precursor for Non-Canonical RNA Capping

Beyond canonical mRNA, recent transcriptomic analyses have revealed that bacteria and eukaryotes utilize nucleotide sugars—such as UDP-N-acetylglucosamine (UDP-GlcNAc)—as non-canonical RNA caps (NCINs)[2]. These caps protect RNA from degradation and modulate cellular signaling.

The UDP Solution: T7 RNA polymerase has a strict structural requirement for transcription initiation, strongly preferring to interact with the N-7 and O-6 of guanosine[4]. Pyrimidine nucleotides like UDP cannot initiate transcription efficiently on their own. To bypass this, UDP sodium salt is chemically coupled to guanosine to synthesize a sugar-capped uridine-guanosine (UpG) dinucleotide[2]. This dinucleotide satisfies the T7 polymerase's requirement for a +1 guanosine while covalently attaching the UDP-sugar to the 5' end of the nascent RNA transcript[4].

Quantitative Data Presentation

The following table summarizes the performance metrics of UDP-integrated workflows compared to traditional batch IVT methodologies.

ParameterTraditional Batch IVT (UTP-driven)PPK-Powered IVT (UDP-driven)UDP-GlcNAc Co-Transcriptional Capping
Primary Substrate UTP (High Cost, Unstable)UDP Sodium Salt (Low Cost, Stable)UDP-GlcNAc-UpG Dinucleotide
Mg²⁺ Stability Highly variable (Chelation risk)Highly stable (Steady-state NTPs)Stable (Standard batch conditions)
Triphosphate Conversion N/A (Direct consumption)~70% continuous conversion[3]N/A
RNA Yield (Relative) 1.0x (Baseline)1.8x - 2.5x (Extended elongation)0.6x - 0.8x (Due to promoter constraints)
Primary Application Standard research-grade RNAIndustrial-scale mRNA manufacturingEpitranscriptomics & RNA stability assays

Experimental Protocols

Protocol 1: One-Pot PPK-Powered IVT using UDP Sodium Salt

This protocol establishes a self-validating continuous IVT system using MAN PPK2 to regenerate UTP from UDP.

1. Reaction Assembly (Kinase Phase):

  • Prepare a 50 µL reaction mixture containing 40 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM DTT, and 2 mM spermidine.

  • Add 4 mM of UDP sodium salt (alongside ADP, CDP, and GDP if full regeneration is desired) and 65 mM (phosphate units) of PolyP-60[3].

  • Introduce 18.9 µM of purified MAN PPK2 enzyme[3].

  • Causality Note: PolyP acts as the phosphate donor. The high concentration of PolyP relative to UDP ensures pseudo-first-order kinetics, driving the equilibrium toward UTP synthesis.

2. Self-Validation Step (HPLC QC):

  • Incubate at 37°C for 30 minutes. Extract a 2 µL aliquot, quench with EDTA, and analyze via HPLC (anion-exchange column).

  • Validation: Proceed to step 3 only if the UDP → UTP conversion peak demonstrates >65% efficiency[3]. This prevents wasting expensive DNA templates and T7 enzyme on a stalled kinase reaction.

3. Transcription Initiation (IVT Phase):

  • To the validated mixture, add 40 ng/µL of linearized DNA template and 10 U/µL of T7 RNA Polymerase[2].

  • Incubate at 37°C for 2–4 hours. Add 0.0125 U/µL of inorganic pyrophosphatase to prevent PPi-induced magnesium precipitation.

  • Purify the resulting RNA using standard lithium chloride precipitation or silica-spin columns.

Protocol 2: Co-transcriptional Capping with UDP-GlcNAc

This protocol details the generation of non-canonical UDP-sugar capped RNA for downstream functional assays.

1. Dinucleotide Preparation:

  • Utilize chemically synthesized UDP-GlcNAc-UpG dinucleotide (derived from UDP sodium salt and protected guanosine building blocks)[2].

2. Promoter-Specific IVT Assembly:

  • Assemble an IVT reaction utilizing a DNA template with a specific class II T7 promoter (e.g., ϕ 2.5 or ϕ 6.5) that initiates with an A or G suitable for dinucleotide incorporation[2].

  • Add 5 mM CTP, ATP, and GTP, but restrict UTP to 0.5 mM.

  • Add the UDP-GlcNAc-UpG dinucleotide at a 5-to-10-fold molar excess relative to UTP.

  • Causality Note: Restricting monomeric UTP forces the T7 polymerase to utilize the UDP-GlcNAc-UpG dinucleotide as the initiating nucleotide (NCIN), drastically increasing the capping efficiency[4].

3. Self-Validation Step (Enzymatic Decapping Assay):

  • Following RNA purification, split the sample into two aliquots. Treat one aliquot with the human Nudix hydrolase Nudt5, which specifically decaps UDP-GlcNAc-RNA[2].

  • Run both aliquots on a 10% denaturing PAGE gel.

  • Validation: A distinct electrophoretic mobility shift in the Nudt5-treated sample confirms successful co-transcriptional UDP-GlcNAc capping, validating the integrity of the IVT reaction[2].

Mandatory Visualizations

Workflow 1: In Situ UTP Regeneration

G UDP UDP Sodium Salt (Substrate) PPK MAN PPK2 (Universal Kinase) UDP->PPK PolyP Polyphosphate (Donor) PolyP->PPK UTP UTP (Active Monomer) PPK->UTP Phosphorylation T7 T7 RNA Polymerase UTP->T7 RNA Elongated RNA T7->RNA Transcription PPi Pyrophosphate (Byproduct) T7->PPi

Workflow of in situ UTP regeneration from UDP sodium salt via MAN PPK2 during RNA transcription.

Workflow 2: Co-transcriptional Capping Initiation

G UDP_Salt UDP Sodium Salt ChemSynth Chemical Synthesis & Coupling UDP_Salt->ChemSynth UDPGlcNAc UDP-GlcNAc-UpG Dinucleotide Cap ChemSynth->UDPGlcNAc T7_Init T7 RNAP Transcription Initiation UDPGlcNAc->T7_Init NCIN Incorporation CappedRNA UDP-GlcNAc-Capped RNA T7_Init->CappedRNA Elongation DNA DNA Template (Class II Promoter) DNA->T7_Init

Synthesis and co-transcriptional incorporation of UDP-GlcNAc cap analogs using T7 RNA polymerase.

References

  • Weber, F., Motzkus, N. A., Brandl, L., Möhler, M., Alempijevic, A., & Jäschke, A. (2024). Identification and in vitro characterization of UDP-GlcNAc-RNA cap-modifying and decapping enzymes. Nucleic Acids Research, 52(10), 5438-5450.[Link]

  • Matsumoto, R., Watanabe, T., Yamazaki, E., Kagawa, A., Longo, L. M., & Matsuura, T. (2026). A universal polyphosphate kinase powers in vitro transcription. Nature Communications, 17(1).[Link]

  • Tokyo Institute of Technology. (2026). MAN PPK2: A "universal" enzyme for the production of RNA building blocks. Life Science and Technology News.[Link]

Sources

Application

Advanced Application Note: Interrogating Microglial Inflammatory and Phagocytic Responses via UDP Sodium Salt

As purinergic signaling increasingly becomes a focal point in neuroimmunology and drug development, the precise modulation of microglial behavior in vitro is paramount. Uridine 5'-diphosphate (UDP) sodium salt has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

As purinergic signaling increasingly becomes a focal point in neuroimmunology and drug development, the precise modulation of microglial behavior in vitro is paramount. Uridine 5'-diphosphate (UDP) sodium salt has emerged as the gold-standard reagent for isolating and studying the P2Y6 receptor (P2Y6R) axis.

This application note provides drug development professionals and molecular neurobiologists with a comprehensive, self-validating framework for utilizing UDP sodium salt to map microglial phagocytosis and neuroinflammatory amplification.

Mechanistic Grounding: The UDP/P2Y6R Axis

In the central nervous system (CNS), microglia constantly survey their microenvironment. When neurons undergo stress, ischemia, or apoptosis, they leak high concentrations of intracellular nucleotides, primarily UTP and ATP. Ectonucleotidases in the extracellular space rapidly hydrolyze UTP into UDP.

UDP acts as a highly potent, endogenous "eat-me" or "find-me" signal by selectively binding to the microglial P2Y6 receptor (P2Y6R) , a Gq-coupled G-protein coupled receptor (GPCR) .

The Causality of the Cascade:

  • Receptor Activation: UDP binding triggers P2Y6R, activating Phospholipase C (PLC).

  • Calcium Mobilization: PLC cleaves PIP2 into DAG and IP3, prompting a massive efflux of Ca²⁺ from the endoplasmic reticulum.

  • Phenotypic Shift: This intracellular calcium spike activates Protein Kinase C (PKC) and the Rac1-MLCK pathway, driving the actin cytoskeleton rearrangements necessary for target engulfment (phagocytosis) .

  • Inflammatory Amplification: Concurrently, UDP/P2Y6R signaling amplifies Toll-like receptor (TLR) cascades, exacerbating the release of pro-inflammatory cytokines (TNF-α, IL-6) and occasionally leading to "phagoptosis"—the aberrant phagocytosis of viable, stressed neurons .

Pathway Visualization

P2Y6_Signaling DamagedNeuron Damaged Neuron / CNS Stress UTP Released UTP DamagedNeuron->UTP Leakage Ecto Ectonucleotidases UTP->Ecto UDP UDP Sodium Salt (In Vitro Agonist) Ecto->UDP Hydrolysis P2Y6R Microglial P2Y6 Receptor UDP->P2Y6R Agonist Binding PLC Phospholipase C (PLC) P2Y6R->PLC Gq-Coupling IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Influx IP3->Ca2 PKC Protein Kinase C (PKC) / Rac1 Ca2->PKC Inflammation Pro-inflammatory Cytokines Ca2->Inflammation Amplifies TLRs Phagocytosis Microglial Phagocytosis PKC->Phagocytosis Actin Rearrangement

Fig 1: UDP/P2Y6R signaling cascade driving microglial phagocytosis and inflammatory amplification.

Experimental Design Principles: Building a Self-Validating System

To generate trustworthy, reproducible data, your experimental design cannot merely consist of adding UDP to cells. It must be a self-validating system that proves causality.

Why use UDP Sodium Salt? Endogenous UTP and UDP are highly unstable. The sodium salt formulation of UDP drastically increases aqueous solubility and prevents rapid degradation in standard buffered solutions (like DMEM or aCSF), ensuring the receptor is exposed to a consistent, titratable agonist concentration (typically 100 µM).

Mandatory Internal Controls:

  • The Baseline Control (Vehicle): Sterile H₂O. Essential for establishing the resting state of microglia.

  • The Specificity Control (MRS2578): A selective P2Y6R antagonist. If a phenotype is truly driven by UDP/P2Y6R, pre-treatment with 10 µM MRS2578 must revert the phenotype to baseline. This rules out off-target activation of scavenger receptors or P2X7.

  • The Synergy Control (LPS Priming): UDP alone is a weak inducer of cytokines. To study inflammation, microglia must be primed with a low-dose TLR4 agonist (LPS) to observe P2Y6R-mediated amplification.

Detailed Methodologies & Protocols

Protocol A: P2Y6R-Mediated Microglial Phagocytosis Assay

Objective: Quantify the direct effect of UDP sodium salt on microglial engulfment capacity.

Step 1: Cell Preparation & Starvation (Critical Step) Plate primary murine microglia or BV-2 cells at 1×105 cells/well in a 24-well plate. Causality: You must starve the cells in serum-free media for 2 hours prior to the assay. Standard Fetal Bovine Serum (FBS) contains trace nucleotides that will artificially elevate baseline phagocytosis, masking the specific effect of your UDP treatment.

Step 2: Antagonist Pre-treatment (Loss-of-Function Validation) To designated control wells, add 10 µM MRS2578 (P2Y6R antagonist) and incubate for 30 minutes at 37°C. Causality: This proves receptor specificity. If UDP-induced phagocytosis is not blocked by MRS2578, your readout is compromised by experimental artifact.

Step 3: Target Introduction Add fluorescently labeled targets (e.g., FITC-labeled zymosan or 2 µm latex beads) at a ratio of 10 beads per microglial cell.

Step 4: Agonist Stimulation Immediately add 100 µM UDP Sodium Salt to the experimental wells. Causality: 100 µM is the established optimal concentration to saturate P2Y6R without inducing osmotic stress or non-specific purinergic cross-talk .

Step 5: Incubation & Arrest Incubate for exactly 60 minutes at 37°C. Halt phagocytosis by washing the wells 3x with ice-cold PBS. Causality: Cold PBS rapidly paralyzes cytoskeletal dynamics, preventing further engulfment during the transfer to the flow cytometer.

Step 6: Quantification Detach cells and analyze via Flow Cytometry (FACS). Calculate the Phagocytic Index (percentage of FITC-positive microglia multiplied by the mean fluorescence intensity).

Protocol B: Profiling UDP-Amplified Neuroinflammation

Objective: Measure how UDP/P2Y6R signaling exacerbates TLR4-induced cytokine storms.

Step 1: Plating & Starvation Prepare cells as described in Protocol A, Step 1.

Step 2: TLR Priming Treat cells with a sub-maximal dose of LPS (10 ng/mL) for 1 hour. Causality: P2Y6R activation alone does not initiate robust transcription of pro-inflammatory cytokines. LPS primes the NF-κB pathway, upregulating pro-IL-1β and TNF-α precursors. UDP then acts as the secondary amplifier .

Step 3: UDP Amplification Add 100 µM UDP Sodium Salt to the primed cells. Incubate for 6 to 12 hours depending on the target cytokine kinetics.

Step 4: Supernatant Harvest & Analysis Collect the culture media and centrifuge at 10,000 x g for 5 minutes to pellet any cellular debris. Perform ELISA or multiplex cytokine arrays targeting TNF-α, IL-6, and IL-1β.

Quantitative Data & Expected Results

To assist in benchmarking your assay's performance, the table below summarizes the expected quantitative readouts when executing a self-validating UDP sodium salt workflow.

Experimental ConditionPrimary ReadoutExpected Result vs. BaselineMechanistic Implication
Vehicle (Sterile H₂O) Phagocytic Index / Cytokine Level1.0x (Baseline)Establishes the resting microglial state post-starvation.
UDP Sodium Salt (100 µM) Phagocytic Index (FACS)3.5x – 5.0x Increase Direct activation of Rac1/MLCK-driven cytoskeletal engulfment.
UDP (100 µM) + MRS2578 (10 µM) Phagocytic Index (FACS)~1.2x (Reversion) Validates that the phagocytic response is strictly P2Y6R-dependent.
LPS (10 ng/mL) Alone TNF-α Release (ELISA)~10.0x IncreaseEstablishes baseline TLR4-mediated inflammatory priming.
LPS (10 ng/mL) + UDP (100 µM) TNF-α Release (ELISA)25.0x – 30.0x Increase Demonstrates P2Y6R-mediated synergistic amplification of the TLR cascade.

References

  • UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis Nature (2007). Koizumi, S., et al. URL:[Link][1][2]

  • Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases Cells (2020). Calovi, S., et al. URL:[Link][3]

  • P2Y6 receptor-mediated signaling amplifies TLR-induced pro-inflammatory responses in microglia Frontiers in Immunology (2022). Yang, X., et al. URL:[Link][4]

  • Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo Glia (2014). Neher, J. J., et al. URL:[Link][5]

Sources

Method

Comprehensive Application Note: In Vitro Reconstitution and Functional Interrogation of the UDP-P2Y6-Gq Signaling Axis

Introduction & Mechanistic Overview Uridine 5'-diphosphate (UDP) sodium salt is a highly selective, endogenous nucleotide agonist for the P2Y6 receptor, a Class A G protein-coupled receptor (GPCR)[1]. In physiological co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Uridine 5'-diphosphate (UDP) sodium salt is a highly selective, endogenous nucleotide agonist for the P2Y6 receptor, a Class A G protein-coupled receptor (GPCR)[1]. In physiological contexts, the release of UDP serves as a critical extracellular "danger signal." Activation of the P2Y6 receptor by UDP mediates vital immune responses, including microglial phagocytosis of damaged neurons[2], the induction of pro-inflammatory cytokines (IL-6 and IL-8) in bronchial epithelia[3], and the promotion of antiviral immunity against pathogens like the vesicular stomatitis virus[4].

Mechanistically, P2Y6 is a Gq-coupled receptor. Upon binding UDP, the receptor undergoes a conformational change that activates the heterotrimeric Gq protein. The active Gαq subunit subsequently recruits and activates Phospholipase C-beta (PLCβ) at the plasma membrane[5]. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which, in concert with DAG, drives the activation of Protein Kinase C (PKC)[1][2].

P2Y6_Pathway UDP UDP Sodium Salt P2Y6 P2Y6 Receptor UDP->P2Y6 Agonist Binding Gq Gαq Protein P2Y6->Gq Activation PLCb PLC-β Gq->PLCb Recruitment PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC

UDP-mediated P2Y6 receptor signaling cascade via Gq and PLC-beta.

Experimental Rationale: Why Reconstitute In Vitro?

Studying UDP-P2Y6 pharmacology in native cell lines is frequently confounded by off-target interactions and complex intracellular feedback loops. For example, UDP also interacts with the P2Y14 receptor, where it acts as a competitive antagonist in humans but as a potent agonist in rodents[1].

To isolate the direct biophysical and biochemical effects of UDP on P2Y6, researchers utilize in vitro reconstitution into lipid nanodiscs . Unlike liposomes—which suffer from heterogeneous sizing and can sequester receptors inside the vesicle, rendering them inaccessible—nanodiscs utilize Membrane Scaffold Proteins (MSPs) to wrap a defined, planar lipid bilayer patch[6][7].

Causality of the Model: Nanodiscs provide a monodisperse solution where both the extracellular ligand-binding domain (for UDP) and the intracellular G-protein coupling interface remain fully accessible[8]. This allows for precise stoichiometric control of the receptor, Gαq, and PLCβ, creating a self-validating system to interrogate the signaling axis without cellular background noise.

Reconstitution_Workflow Solubilization 1. Solubilization (Detergent) Assembly 2. Assembly (MSP + Lipids) Solubilization->Assembly DetergentRemoval 3. Detergent Removal (Bio-Beads) Assembly->DetergentRemoval Coupling 4. Gq Coupling (In Vitro) DetergentRemoval->Coupling Assay 5. Functional Assay (UDP Addition) Coupling->Assay

Step-by-step workflow for in vitro GPCR nanodisc reconstitution.

Step-by-Step Methodologies

Protocol A: Assembly of P2Y6-Embedded Lipid Nanodiscs

Note: To ensure a self-validating system, an "empty nanodisc" control (assembled with MSP and lipids but lacking the P2Y6 receptor) MUST be processed in parallel. This controls for basal, receptor-independent G-protein activation caused by the lipid environment itself.

  • Lipid Solubilization:

    • Action: Prepare a lipid mixture of POPC and POPS (e.g., 3:1 ratio to mimic the plasma membrane charge required for G-protein coupling). Dry the lipids under nitrogen gas, then solubilize the lipid film in a buffer containing 100 mM Sodium Cholate[8].

    • Causality: Lipids must be forced into mixed micelles so they can dynamically interact with the detergent-solubilized GPCR and the aqueous MSP.

  • Complex Assembly:

    • Action: Mix the purified, detergent-solubilized P2Y6 receptor, purified MSP1D1, and the solubilized lipid mixture at a strict molar ratio of 1:10:700 (Receptor:MSP:Lipid)[9]. Incubate on ice for 1 hour.

    • Causality: This specific ratio is thermodynamically optimized to yield exactly one GPCR per nanodisc, preventing receptor aggregation and ensuring single-molecule resolution[9].

  • Detergent Removal:

    • Action: Add washed hydrophobic adsorbent beads (e.g., Bio-Beads SM-2) at 0.5–1.0 g/mL to the mixture. Rotate overnight at 4°C[7].

    • Causality: The beads selectively adsorb the cholate and primary GPCR detergents. As the detergent concentration drops below the critical micelle concentration (CMC), the MSP and lipids spontaneously self-assemble into a discoidal bilayer around the hydrophobic transmembrane domains of P2Y6[7].

  • Purification:

    • Action: Remove the Bio-Beads by centrifugation. Purify the P2Y6-nanodisc complexes using Size Exclusion Chromatography (SEC) (e.g., Superdex 200)[9].

Protocol B: In Vitro Functional Interrogation (IP1 Accumulation Assay)

Because IP3 has a highly transient half-life, measuring downstream PLCβ activation requires capturing a stable metabolite.

  • System Priming: Incubate the purified P2Y6-nanodiscs with purified heterotrimeric Gq and PLCβ in an assay buffer containing 20 mM HEPES, MgCl2, and 50 mM LiCl[1].

    • Causality: LiCl is critical as it inhibits inositol monophosphatase, preventing the degradation of IP1 (the stable downstream metabolite of IP3) and allowing it to accumulate for quantification[1].

  • Receptor Activation: Add highly pure UDP sodium salt (titrated from 1 nM to 100 µM) to the mixture.

    • Causality: Ensure the UDP preparation is ultra-pure or pre-treated enzymatically to remove trace UTP, which could cause artifactual activation of other potential contaminating receptors[1].

  • HTRF Readout: Add IP1-d2 conjugate and anti-IP1-cryptate antibody (from a standard IP-One HTRF kit). Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the HTRF signal indicates successful UDP-driven IP1 generation, validating the fully reconstituted signaling pathway[1].

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of UDP sodium salt and the critical stoichiometric ratios required for successful in vitro reconstitution.

ParameterValueSpecies / ContextReference
P2Y6 EC50 (UDP) ~300 nMHuman (Primary Target, Gq-coupled)[1]
P2Y14 pKB (UDP) 7.28Human (Acts as a competitive antagonist)[1]
P2Y14 EC50 (UDP) 0.35 µMRat (Acts as a potent agonist)[1]
Receptor:MSP:Lipid 1:10:700Optimal ratio for single-GPCR nanodisc assembly[9]
MSP:Lipid (Empty) 1:60 to 1:85Baseline ratio for forming empty control nanodiscs[8]

Sources

Application

Application Note: Advanced Methodologies for the Detection and Quantification of UDP Sodium Salt in Biological Samples

Executive Summary & Biological Context Uridine 5'-diphosphate (UDP) is a fundamental intracellular nucleotide that serves dual roles: it is the universal byproduct of glycosyltransferase (GT) reactions (acting as a nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Uridine 5'-diphosphate (UDP) is a fundamental intracellular nucleotide that serves dual roles: it is the universal byproduct of glycosyltransferase (GT) reactions (acting as a nucleotide-sugar carrier) and functions extracellularly as a potent signaling molecule via P2Y receptors. In both commercial formulations and biological matrices, UDP is predominantly handled as a sodium salt (UDP-Na₂) due to the extreme instability and rapid hydrolysis of its free-acid form.

Detecting UDP sodium salt in biological samples (e.g., cell lysates, tissue extracts, or in vitro enzymatic assays) presents significant analytical challenges. Its high polarity prevents retention on standard reversed-phase columns, its lack of a specific chromophore limits UV detection sensitivity, and the presence of sodium ions causes severe signal suppression in mass spectrometry. This application note details field-proven, self-validating protocols for UDP quantification, balancing the causality of sample preparation with high-throughput and high-sensitivity detection modalities.

Comparative Analytical Strategies

To select the appropriate detection method, researchers must weigh matrix complexity against throughput requirements. The table below summarizes the quantitative data and operational parameters of the primary analytical strategies.

MethodologyAnalytical PrincipleSensitivity (LOD)ThroughputBest Application
HILIC LC-MS/MS Hydrophilic interaction chromatography coupled with MRM mass spectrometry.1–5 nMMediumIntracellular metabolite profiling, complex tissue extracts.
Ion-Pairing LC-MS/MS Reversed-phase LC using volatile ion-pairing agents (e.g., DBAA) to retain polar UDP.10–20 nMMediumMatrices where HILIC peak shape degrades due to high salt.
Bioluminescent Assay Enzymatic conversion of UDP to ATP, followed by luciferase-mediated light emission.< 5 nMHigh (384/1536-well)In vitro enzyme kinetics, HTS for drug discovery.
Fluorescence Polarization Competitive binding of UDP to a fluorescent tracer and specific antibody.100 nMHigh (384/1536-well)Real-time enzyme kinetic monitoring, HTS screening.

Experimental Workflows & Mechanistic Causality

UDP_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Detection Modalities Sample Biological Sample (Cells / Tissue / in vitro) Quench Metabolic Quenching (80% MeOH at -80°C) Sample->Quench Extract Metabolite Extraction & Centrifugation Quench->Extract Desalt Desalting / SPE (Remove Excess Na+) Extract->Desalt Enzymatic Bioluminescent Assay (High-Throughput Screen) Extract->Enzymatic LCMS HILIC LC-MS/MS (Absolute Quantification) Desalt->LCMS Data Data Analysis & Validation (SIL-IS) LCMS->Data Enzymatic->Data

Caption: Comprehensive workflow for UDP extraction and detection from biological matrices.

The "Sodium Salt" Challenge in Mass Spectrometry

When analyzing UDP sodium salt via Electrospray Ionization (ESI), the sodium ions ( Na+ ) readily replace protons on the diphosphate group. Instead of yielding a single, clean deprotonated molecular ion ( [M−H]− at m/z 403), the signal splinters into multiple sodiated adducts (e.g., [M−2H+Na]− at m/z 425, [M−3H+2Na]− at m/z 447).

The Causality of the Solution: To prevent this catastrophic loss of sensitivity, our LC-MS/MS protocol utilizes a high concentration of volatile buffer (20 mM Ammonium Carbonate). During chromatographic elution, the overwhelming excess of ammonium ions ( NH4+​ ) physically displaces the sodium ions from the UDP phosphate backbone. By the time the analyte enters the MS source, it has been converted in situ from a sodium salt to an ammonium salt, which cleanly decomposes in the gas phase to yield the single [M−H]− ion.

Detailed Methodologies & Protocols

Protocol A: Intracellular UDP Extraction (Adherent Cells)

Intracellular nucleotides have a biological turnover rate measured in fractions of a second. Standard room-temperature lysis allows endogenous phosphatases to artificially degrade UTP into UDP, severely skewing quantitative results.

  • Washing: Rapidly aspirate culture media and wash cells with ice-cold PBS (complete this step in < 2 seconds).

  • Metabolic Quenching: Immediately add 1.0 mL of pre-chilled (-80°C) 80% Methanol directly to the dish.

    • Self-Validating Step: Ensure the extraction buffer contains 1 µM of Stable-Isotope Labeled Internal Standard (SIL-IS), specifically 13C9​,15N2​ -UDP. Adding the IS at this exact moment mathematically corrects for all subsequent extraction losses and matrix effects.

  • Extraction: Scrape the cells into the methanol, transfer to a microcentrifuge tube, and incubate at -80°C for 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a vacuum centrifuge (SpeedVac) without heat.

  • Reconstitution: Resuspend the dried pellet in 50 µL of Acetonitrile/Water (50:50, v/v) prior to HILIC injection.

Protocol B: HILIC-LC-MS/MS Absolute Quantification

Standard C18 columns fail to retain UDP. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for polar nucleotide retention.

  • Column Selection: Use a polymeric ZIC-pHILIC column (2.1 x 150 mm, 5 µm). Polymeric stationary phases are required because they withstand the high pH necessary to keep the UDP diphosphate group fully deprotonated, preventing peak tailing against metal surfaces.

  • Mobile Phases:

    • Buffer A: 20 mM Ammonium Carbonate in LC-MS grade Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 80% B. Linearly decrease to 20% B over 15 minutes. Hold at 20% B for 3 minutes, then re-equilibrate at 80% B for 7 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Parameters (Negative ESI):

    • Capillary Voltage: -2.5 kV

    • Desolvation Temperature: 450°C

    • MRM Transitions:

      • Native UDP: m/z 403.0 → 323.0 (Loss of PO3​ )

      • SIL-IS UDP: m/z 414.0 → 334.0

  • Sodium Divert: Program the LC divert valve to send the first 2.5 minutes of the eluent to waste. This prevents the massive sodium solvent front (from the biological matrix and the UDP-Na₂ formulation) from contaminating the MS cone.

Protocol C: High-Throughput Bioluminescent Assay (Enzymatic)

For drug discovery and glycosyltransferase screening, LC-MS/MS lacks the necessary throughput. Homogenous bioluminescent assays, such as the, provide a highly sensitive alternative.

GT_Reaction Donor UDP-Sugar Donor (e.g., UDP-GlcNAc) Enzyme Glycosyltransferase (GT) Donor->Enzyme Acceptor Acceptor Substrate (Protein/Lipid) Acceptor->Enzyme Product Glycosylated Product Enzyme->Product UDP UDP Sodium Salt (Released Product) Enzyme->UDP Detection UDP Detection (LC-MS or Luminescence) UDP->Detection Analyte

Caption: Glycosyltransferase reaction mechanism releasing UDP for downstream detection.

  • Primary Reaction: Perform the target glycosyltransferase reaction in a 384-well microplate (e.g., 5 µL total volume) using a UDP-sugar donor.

  • Coupled Detection: Add an equal volume (5 µL) of UDP Detection Reagent. This reagent contains a proprietary enzyme mix that converts the released UDP product into ATP, coupled with an Ultra-Glo™ Recombinant Luciferase that consumes the newly formed ATP to generate light.

  • Incubation: Incubate at room temperature for 60 minutes.

    • Causality: This 60-minute window allows the coupled enzymatic cascade to reach a stable "glow" steady-state, eliminating the need for precise well-to-well timing and allowing batch processing of multiple plates [1].

  • Readout: Measure luminescence on a microplate reader. The Relative Light Units (RLU) are directly proportional to the UDP concentration.

  • Alternative HTS Method: For continuous kinetic monitoring, utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) approach, such as the, which relies on the competitive displacement of a fluorescent tracer by UDP [2].

Validation & Quality Control (Self-Validating Systems)

To ensure scientific integrity and trustworthiness, every run must be self-validating:

  • For LC-MS/MS (Matrix Effect Calculation): The absolute recovery of the SIL-IS must be monitored. If the IS area in the biological sample drops below 50% of the IS area in a neat solvent standard, severe ion suppression is occurring, dictating that the sample must be diluted or subjected to Solid Phase Extraction (SPE) desalting.

  • For High-Throughput Assays (Z'-Factor): When adapting Protocol C for drug screening, calculate the Z'-factor using positive (enzyme + substrate) and negative (substrate only) controls. A Z'-factor ≥0.7 guarantees that the assay's signal band is statistically separated from background noise, validating its use for identifying true enzyme inhibitors[2, 3].

References

  • BellBrook Labs. Transcreener® UDP2 Assay: A Universal Assay for Glycosyltransferases. BellBrook Labs. URL:[Link]

  • ResearchGate (Publication Archive). Detection of Glycosyltransferase activities with homogenous bioluminescent UDP detection assay. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Signal in UDP-Based Enzymatic Assays

Welcome to the Technical Support Center for Glycosyltransferase (GT) and UDP-based enzymatic assays. Glycosyltransferases are critical targets in drug discovery, but measuring their activity often relies on detecting the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Glycosyltransferase (GT) and UDP-based enzymatic assays. Glycosyltransferases are critical targets in drug discovery, but measuring their activity often relies on detecting the universal byproduct of the reaction: 1[1].

When researchers encounter a "low signal" in assays like UDP-Glo™ or Transcreener® UDP, the root cause typically falls into two categories: enzymatic failure (no UDP is produced) or detection interference (UDP is produced but the assay chemistry fails to measure it). This guide provides field-proven, self-validating troubleshooting strategies to isolate and resolve these issues.

GT_Pathway Donor UDP-Sugar Donor GT Glycosyltransferase Donor->GT Acceptor Acceptor Substrate Acceptor->GT Product Glycosylated Product GT->Product UDP Free UDP Byproduct GT->UDP UDPGlo UDP-Glo (Luminescence) UDP -> ATP -> Light UDP->UDPGlo Transcreener Transcreener (FP/TR-FRET) Competitive Displacement UDP->Transcreener

Fig 1. Glycosyltransferase reaction and downstream UDP detection pathways.

Quantitative Comparison of UDP Detection Methods

To troubleshoot effectively, you must understand the operational limits of your chosen assay. Operating outside the dynamic range will result in a flatlined signal.

Assay TechnologyReadoutDynamic RangeLimit of DetectionKey Advantage
UDP-Glo™ LuminescenceLow nM to 25 µM0.1 - 0.5 pmol2[2].
Transcreener® UDP2 FP Fluorescence Polarization1 µM to 1000 µM150 nM3[3].
Transcreener® UDP2 TR-FRET TR-FRET1 µM to 1000 µM150 nM4[4].
Malachite Green Absorbance (620 nm)High µM range~2-5 µM4[4].
Frequently Asked Questions (FAQs)

Q1: I have confirmed my enzyme is active via HPLC, but my UDP-Glo/Transcreener signal is at baseline. What is causing the detection failure? A: If the enzyme is producing UDP but the assay yields a low signal, you are experiencing detection interference.

  • For UDP-Glo: The assay relies on converting UDP to ATP, followed by a luciferase reaction[1]. If your compound library or buffer contains luciferase inhibitors, the luminescent signal will be quenched.

  • For Transcreener: This is a competitive immunoassay. If the UDP2 antibody concentration is too high relative to the UDP produced, the small amount of UDP will not displace enough fluorescent tracer to cause a measurable shift in Polarization (FP) or FRET[5]. You must 3[3] for your specific starting UDP-sugar concentration.

Q2: How do I differentiate between an inactive enzyme and a degraded UDP-sugar donor? A: UDP-sugars (e.g., UDP-Galactose) are highly susceptible to non-enzymatic hydrolysis, especially at6[6]. If the donor degrades, free UDP is released before the enzyme reaction starts, leading to a massive background signal that masks the actual assay window. To differentiate, always run a "Donor Only" control (no enzyme). If the background is exceptionally high, your donor has degraded. If the background is low but the complete reaction yields no signal, the enzyme is inactive or the buffer conditions are suboptimal.

Q3: My Transcreener assay window is extremely small. How do I fix this? A: A small assay window in Transcreener assays is almost always caused by 7[7]. Because the assay detects UDP in the presence of excess UDP-sugar, the antibody must be carefully titrated. If you change your UDP-sugar donor concentration, you must re-titrate the UDP2 antibody[5]. Additionally, ensure your Stop & Detect Buffer contains EDTA at a concentration7[7] to fully halt the enzyme.

Troubleshooting Logic

Troubleshooting Start Low UDP Signal Detected Spike Run UDP Spike-in Control Start->Spike CheckSpike Is Spike-in Signal Recovered? Spike->CheckSpike AssayInterference Detection Interference (Quenching, Wrong Ab Conc.) CheckSpike->AssayInterference No EnzymeIssue Enzyme/Reaction Issue (Inactive GT, Degraded Donor) CheckSpike->EnzymeIssue Yes FixInterference Optimize Antibody/Tracer or Remove Inhibitors AssayInterference->FixInterference CheckEnzyme Check Buffer (pH, Mg2+) & Donor Integrity EnzymeIssue->CheckEnzyme

Fig 2. Decision tree for isolating the root cause of low UDP assay signal.

Experimental Protocols
Protocol 1: Self-Validating UDP Spike-in Control (Isolating Assay Interference)

To determine if your low signal is due to enzyme failure or detection reagent quenching, use this self-validating system. This protocol isolates the detection chemistry from the enzymatic reaction.

  • Prepare Mock Reaction: Set up your standard GT reaction buffer containing all components (donor, acceptor, compounds, Mg2+) except the GT enzyme.

  • Spike with UDP: Add a known concentration of pure UDP (e.g., 5 µM) to the mock reaction.

  • Add Detection Reagent: Add the UDP-Glo or Transcreener detection mixture as per your standard protocol[1].

  • Incubate and Read: Incubate for 60 minutes and8[8].

  • Analyze Causality:

    • Result A (High Signal): The detection reagents are working perfectly. The low signal in your actual experiment is due to an inactive enzyme or degraded substrate.

    • Result B (Low Signal): The detection reagents are failing. Your buffer components or test compounds are quenching the luciferase reaction or interfering with the fluorophore[3].

Protocol 2: Optimizing Transcreener UDP2 Antibody Concentration

Because the Transcreener antibody binds both UDP and UDP-sugar (with different affinities), its concentration must be tuned to the specific initial concentration of your UDP-sugar donor[5].

  • Prepare Donor Buffer: Prepare your enzyme reaction buffer containing the exact concentration of UDP-sugar donor you plan to use in the assay (without enzyme).

  • Serial Dilution: Perform a 12-point, 2-fold serial dilution of the UDP2 Antibody-IRDye QC-1 stock solution in the donor buffer[7].

  • Add Tracer: Add the UDP AlexaFluor 594 Tracer to all wells at a constant final concentration (e.g., 4 nM)[7].

  • Equilibrate: Incubate the plate at room temperature for 60 minutes to allow the competitive binding to reach equilibrium.

  • Measure: Read the Fluorescence Polarization (FP) or Fluorescence Intensity (FI)[7].

  • Select Optimal Concentration: Choose the antibody concentration that yields 85% of the maximum signal shift (EC85). This ensures the assay is highly sensitive to small amounts of UDP displacing the tracer, maximizing your assay window[5].

Sources

Optimization

Technical Support Center: Optimizing Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP-Na₂) Concentration

Welcome to the technical support center for Uridine 5'-(trihydrogen diphosphate) sodium salt (UDP-Na₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Uridine 5'-(trihydrogen diphosphate) sodium salt (UDP-Na₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered when using UDP in cell culture experiments. Our goal is to empower you with the scientific rationale behind protocol optimization, ensuring reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the use of UDP-Na₂ in cell culture.

Q1: What is the primary mechanism of action for UDP in mammalian cells?

A1: Uridine 5'-diphosphate (UDP) primarily functions as a potent and selective agonist for the P2Y₆ receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can influence a wide range of cellular processes, including cell migration, phagocytosis, and the release of inflammatory mediators.

Q2: What is a typical starting concentration range for UDP in cell culture experiments?

A2: A typical starting concentration range for UDP in cell culture experiments is between 1 µM and 100 µM. However, the optimal concentration is highly dependent on the cell type, the specific biological question being investigated, and the expression level of the P2Y₆ receptor. For instance, studies on intestinal epithelial cell migration have shown effects with UDP concentrations as low as 1 µM, with dose-dependent responses observed up to 100 µM. In studies of vascular smooth muscle cells, concentrations of 100 µM have been used to investigate UDP's effects. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Are there any known off-target effects of UDP that I should be aware of?

A3: Yes, the most notable off-target interaction for UDP is with the P2Y₁₄ receptor. Interestingly, the effect is species-dependent. In human cells, UDP acts as a competitive antagonist at the P2Y₁₄ receptor, blocking the effects of endogenous agonists like UDP-glucose. Conversely, in rat cells, UDP can act as a potent agonist at the P2Y₁₄ receptor. It is crucial to consider the species of your cell line when interpreting results. UDP generally shows little to no activity at other P2Y receptors such as P2Y₁, P2Y₂, P2Y₄, and P2Y₁₁.

Q4: How should I prepare and store a stock solution of UDP-Na₂?

A4: Uridine 5'-(trihydrogen diphosphate) sodium salt is soluble in water. It is recommended to prepare a concentrated stock solution, for example, at 100 mg/mL in sterile, nuclease-free water. The solution should be clear and colorless to very faintly yellow. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of UDP concentration.

Q5: I am not observing any cellular response after treating my cells with UDP. What could be the issue?

A5: Several factors could contribute to a lack of cellular response. Here's a systematic troubleshooting approach:

  • Confirm P2Y₆ Receptor Expression: The primary target of UDP is the P2Y₆ receptor. Verify that your cell line expresses this receptor at a sufficient level. You can do this through techniques like RT-PCR for mRNA expression or Western blotting for protein expression.

  • Optimize UDP Concentration: The initial concentration might be too low. It is essential to perform a dose-response curve, testing a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC₅₀ (half-maximal effective concentration) for your specific cell type and assay.

  • Check for UDP Degradation: UDP can be hydrolyzed by ectonucleotidases present on the cell surface. If your experiment involves long incubation times, consider using a more stable analog like UDPβS, which is resistant to enzymatic degradation.

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-90% for adherent cells) at the time of treatment. Stressed or overly confluent cells may not respond optimally.

  • Assay Sensitivity: The assay you are using to measure the cellular response might not be sensitive enough to detect subtle changes. Consider using a more direct and sensitive readout of P2Y₆ activation, such as measuring intracellular calcium mobilization.

Q6: I am observing high levels of cytotoxicity after treating my cells with UDP. How can I mitigate this?

A6: High cytotoxicity is often dose and time-dependent. Here are some strategies to reduce it:

  • Reduce UDP Concentration: The most straightforward approach is to lower the concentration of UDP. Your dose-response experiment should help identify a concentration that elicits a biological effect without causing significant cell death.

  • Decrease Incubation Time: Prolonged exposure to high concentrations of any reagent can be toxic to cells. Try reducing the incubation time with UDP. For some signaling events, a short exposure is sufficient.

  • Optimize Cell Density: Plating cells at an optimal density is crucial. Cells that are too sparse may be more susceptible to stress and toxicity.

  • Serum Concentration: If you are using a serum-free medium for your experiment, consider if the presence of a low percentage of serum might improve cell viability without interfering with your assay.

Q7: My results with UDP are inconsistent between experiments. What are the potential sources of variability?

A7: Inconsistent results can be frustrating. Here are common sources of variability to investigate:

  • Reagent Preparation: Ensure consistent preparation of your UDP stock solution. Use a calibrated balance and sterile techniques. Aliquoting the stock solution helps to minimize variability from freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell culture practices. This includes using the same media formulation, serum lot, passage number, and seeding density for each experiment.

  • Timing of Treatment and Assay: The timing of UDP addition and the subsequent assay readout should be kept constant across all experiments.

  • Plate Uniformity: Ensure even cell distribution when seeding plates to avoid "edge effects" where cells in the outer wells behave differently from those in the center.

Section 3: Experimental Protocols and Data Presentation

This section provides a detailed protocol for a key optimization experiment and a table for data interpretation.

Experimental Protocol: Determining the Optimal UDP Concentration using a Calcium Mobilization Assay

This protocol outlines the steps to determine the dose-dependent effect of UDP on intracellular calcium levels, a direct downstream effect of P2Y₆ receptor activation.

Materials:

  • Cells expressing the P2Y₆ receptor

  • Uridine 5'-(trihydrogen diphosphate) sodium salt (UDP-Na₂)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate

Troubleshooting

Technical Support Center: UDP Sodium Salt Stability &amp; Handling

Welcome to the Technical Support Center for Uridine 5'-Diphosphate (UDP) Sodium Salt. As a potent endogenous agonist for the P2Y6 receptor, UDP is critical for studying inflammatory responses, phagocytosis, and vasoconst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Uridine 5'-Diphosphate (UDP) Sodium Salt. As a potent endogenous agonist for the P2Y6 receptor, UDP is critical for studying inflammatory responses, phagocytosis, and vasoconstriction[1]. However, its pyrophosphate moiety makes it highly susceptible to both chemical hydrolysis and enzymatic degradation. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure the structural and functional integrity of your experiments.

Section 1: Chemical Stability & Storage FAQs

Q1: What are the absolute best practices for storing UDP sodium salt to prevent degradation? A1: The crystalline solid form of UDP sodium salt exhibits excellent stability (≥4 years) when stored desiccated at -20°C[1]. However, the primary mechanism of UDP degradation is the hydrolysis of the phosphoanhydride (P-O-P) bond. Causality Insight: Moisture introduces a nucleophilic attack on the phosphorus atom, leading to the irreversible formation of Uridine Monophosphate (UMP) and inorganic phosphate. Because hydrolysis is temperature- and solvent-dependent, we strongly advise against storing aqueous solutions. For biological experiments, prepare organic solvent-free aqueous solutions by directly dissolving the solid in buffers like PBS (pH 7.2) immediately before use. The solubility in PBS is approximately 10 mg/mL, and this solution should never be stored for more than 24 hours[1].

Q2: My assay requires a specific pH range. How does pH affect UDP stability? A2: Nucleotides like UDP are chemically stable within a moderate pH range of 4 to 11[2]. However, they undergo rapid degradation at extreme acidic or basic pH levels. Causality Insight: Acidic conditions protonate the phosphate oxygen, making the phosphorus more electrophilic and drastically accelerating hydrolysis[2]. Always buffer your solutions (e.g., with 20 mM HEPES) to maintain a physiological pH (7.2–7.4) during prolonged functional assays.

Quantitative Data: UDP Storage & Stability Parameters
ParameterRecommended ConditionCausality / Consequence of Deviation
Solid Storage Temp -20°C (Desiccated)Prevents ambient moisture from initiating slow P-O bond hydrolysis[1].
Aqueous Shelf Life < 24 hours at 4°CProlonged aqueous exposure guarantees partial conversion to inactive UMP[1].
Working pH Range pH 4.0 – 11.0Acidic/basic extremes catalyze rapid cleavage of the pyrophosphate chain[2].
Solubility (PBS, pH 7.2) ~10 mg/mLExceeding solubility limits causes precipitation and inaccurate dosing[1].

Section 2: Handling & Experimental Troubleshooting

Q3: In my P2Y6 intracellular calcium mobilization assay, I am observing a rapid loss of signal or high well-to-well variability. How can I fix this? A3: A fading or inconsistent signal in cell-based assays using UDP is rarely a detector issue; it is almost always a ligand availability or receptor desensitization issue.

  • Enzymatic Degradation: In cell culture, UDP is rapidly hydrolyzed by ecto-nucleoside triphosphate diphosphohydrolases (e-NTPDases) and ecto-nucleotide pyrophosphatases (e-NPPs) present on the cell membrane[2]. Solution: Include an ectonucleotidase inhibitor (e.g., ARL 67156) in your assay buffer to preserve the UDP concentration during the reading phase[3].

  • Receptor Desensitization: Prolonged exposure to low levels of UDP (e.g., from degraded stock solutions) causes rapid P2Y6 receptor internalization. Solution: Ensure cells are strictly naive to P2Y6 agonists prior to the acute injection phase[3].

TroubleshootingWorkflow Issue Issue: Low/Variable Calcium Signal Check1 Check 1: UDP Solution Age Issue->Check1 Investigate Ligand Check2 Check 2: Ectonucleotidase Activity Issue->Check2 Investigate Buffer Check3 Check 3: Receptor Expression Issue->Check3 Investigate Cells Action1 Action: Prepare Fresh UDP (<24h) Check1->Action1 Action2 Action: Add ARL 67156 Inhibitor Check2->Action2 Action3 Action: Validate via RT-qPCR Check3->Action3

Diagnostic workflow for troubleshooting low signal in UDP-dependent P2Y6 receptor assays.

Section 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow this optimized methodology for assessing P2Y6 receptor agonism.

Protocol: Intracellular Calcium Mobilization Assay for P2Y6 Receptor Agonism

Self-Validation Mechanism: This protocol uses a dual-injection strategy. A positive control (ATP) validates the endogenous purinergic machinery and dye loading, ensuring that a negative UDP result is due to ligand degradation or specific P2Y6 absence, not a systemic assay failure[3].

Materials Required:

  • HEK293 cells stably expressing human P2Y6[3].

  • UDP Sodium Salt (Crystalline solid, stored at -20°C)[1].

  • Fluo-4 AM (Calcium-sensitive dye) & Pluronic F-127[3].

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4)[3].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-P2Y6 cells into a black, clear-bottom 96-well plate. Incubate overnight to achieve a confluent monolayer[3]. Causality: Confluency ensures a maximal and uniform fluorescent syncytium, reducing well-to-well variability.

  • Dye Loading: Aspirate media. Add loading buffer containing 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127 in HBSS/HEPES. Incubate for 45-60 minutes at 37°C, then 15-30 minutes at room temperature in the dark[3]. Causality: The room temperature incubation allows intracellular esterases time to cleave the AM ester, trapping the active Fluo-4 dye inside the cell without causing thermal stress.

  • Ligand Preparation (Critical Step): Immediately before the assay, dissolve UDP sodium salt in HBSS/HEPES to create a concentrated stock. Prepare serial dilutions in the same buffer[3]. Do not use UDP solutions prepared the previous day[1].

  • Baseline & Injection (The Assay):

    • Place the plate in a fluorescence reader (Excitation: ~490 nm, Emission: ~525 nm).

    • Measure baseline fluorescence for 10-20 seconds to establish background noise[3].

    • Inject UDP solutions (or ATP positive control) and record kinetic fluorescence for 60-120 seconds[3].

  • Data Analysis: Calculate the response by subtracting the baseline fluorescence from the peak fluorescence intensity. Plot against the log of UDP concentration to derive the EC50[3].

UDPSignaling UDP UDP Sodium Salt NTPDase e-NTPDases (Degradation) UDP->NTPDase Enzymatic Hydrolysis P2Y6 P2Y6 Receptor (Gq-Coupled) UDP->P2Y6 Agonist Binding UMP UMP + Pi (Inactive) NTPDase->UMP Cleavage PLC Phospholipase C P2Y6->PLC Activation IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release (Fluo-4 Signal) IP3->Calcium ER Channel Opening

UDP signaling pathway via P2Y6 vs. enzymatic degradation by ectonucleotidases.

References

  • Fischer, B. et al. "US20130324495A1 - Uridine di- or tri-phosphate derivatives and uses thereof". Google Patents.

Sources

Optimization

Technical Support Center: Preventing Degradation of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt in Solution

Welcome to the Technical Support Center for Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP-Na) . As a critical endogenous metabolite, a precursor for glycosyl donors (e.g., UDP-glucose), and a potent native agonis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP-Na) . As a critical endogenous metabolite, a precursor for glycosyl donors (e.g., UDP-glucose), and a potent native agonist for the P2Y6 receptor [1], maintaining the structural integrity of UDP-Na in aqueous solutions is paramount for reproducible assays.

Nucleotide diphosphates are inherently susceptible to hydrolysis. This guide provides drug development professionals and researchers with the mechanistic causality behind UDP-Na degradation, field-proven troubleshooting strategies, and self-validating protocols to ensure absolute reagent stability.

Part 1: The Causality of UDP-Na Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the UDP molecule. Degradation in aqueous solutions is rarely random; it is driven by specific thermodynamic and kinetic catalysts.

  • Acid-Catalyzed Hydrolysis (Glycosidic Bond Cleavage): At pH levels below 6.0, the N-glycosidic bond connecting the uracil base to the ribose sugar becomes highly susceptible to protonation and subsequent cleavage.

  • Base-Catalyzed Hydrolysis (Phosphate Ester Cleavage): At highly alkaline pH (>9.0), hydroxide ions can attack the electrophilic phosphorus atoms, leading to the cleavage of the pyrophosphate bond, yielding Uridine 5'-monophosphate (UMP) and inorganic phosphate.

  • Divalent Cation Interactions: While magnesium (Mg²⁺) is essential for many enzymatic assays involving UDP, it acts as a Lewis acid. During long-term storage, Mg²⁺ coordinates with the phosphate oxygen atoms, withdrawing electron density and accelerating non-enzymatic hydrolysis [3].

  • Microbial and Enzymatic Contamination: Ubiquitous environmental nucleotidases and phosphatases can rapidly dephosphorylate UDP-Na.

P2Y6_Signaling UDP UDP-Na (Agonist) P2Y6 P2Y6 Receptor (GPCR) UDP->P2Y6 Binds Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Response Microglial Phagocytosis / Inflammatory Response Ca2->Response Induces

UDP-Na acting as a native agonist in the P2Y6 receptor Gq-coupled signaling pathway.

Part 2: Troubleshooting Guide & FAQs

Q1: My P2Y6 receptor activation assays are showing a decreasing signal over time using the same UDP-Na stock. What is happening? A: Your UDP-Na is likely hydrolyzing into UMP and free uridine. UDP is a potent P2Y6 agonist (EC₅₀ ≈ 300 nM) [1], but its degradation products (UMP/Uridine) lack efficacy at this receptor. This degradation is typically caused by repeated freeze-thaw cycles or extended storage at 4°C. Solution: Aliquot your stocks immediately upon reconstitution and store at -80°C.

Q2: I dissolved UDP-Na in highly purified, unbuffered Milli-Q water. Is this stable? A: No. This is a common and critical error. Unbuffered water rapidly absorbs atmospheric CO₂, dropping the pH to approximately 5.5. Furthermore, dissolving the sodium salt of a polyprotic acid can auto-catalytically alter the solution's pH. Acidic conditions accelerate glycosidic bond cleavage. Always use a buffered solution (e.g., 10 mM Tris-HCl, pH 7.5–8.0) [2].

Q3: Can I include Magnesium (Mg²⁺) in my UDP-Na storage buffer since my downstream assay requires it? A: Do not store UDP-Na in buffers containing divalent cations. As established by nucleotide stability studies, bacterial growth and metal-catalyzed phosphate hydrolysis are significantly accelerated in the presence of magnesium [3]. Add Mg²⁺ only to your final assay reaction mixture, not the storage stock.

Q4: I observed a white precipitate in my 100 mM UDP-Na stock after thawing. Has it degraded? A: Not necessarily. High-concentration nucleotide salts can precipitate out of solution at low temperatures. Gently warm the aliquot to 37°C for 3–5 minutes and vortex mildly. If the solution clears, it is safe to use.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of UDP-Na solutions under various conditions. Maintaining a slightly alkaline pH (7.5–8.0) is the most critical factor for preventing spontaneous hydrolysis [2].

Storage TemperatureBuffer / Solvent MatrixEstimated StabilityPrimary Degradation Risk
-80°C 10 mM Tris-HCl (pH 7.5)> 2 YearsNegligible
-20°C 10 mM Tris-HCl (pH 7.5)1 - 2 YearsNegligible
4°C 10 mM Tris-HCl (pH 7.5)< 1 WeekMicrobial growth, slow hydrolysis [3]
4°C Unbuffered H₂O (pH ~5.5)< 3 DaysAcid-catalyzed hydrolysis
37°C Assay Buffer (with Mg²⁺)2 - 4 HoursMetal-catalyzed phosphate hydrolysis

Part 4: Optimized Protocol for Preparation and Storage

To ensure a self-validating system, this protocol integrates pH verification and sterile filtration to eliminate the primary vectors of UDP degradation.

Materials Required:
  • Dry Uridine 5'-diphosphate sodium salt powder

  • 10 mM Tris-HCl buffer (pH 7.5 to 8.0), nuclease-free

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile, nuclease-free microcentrifuge tubes

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 10 mM Tris-HCl solution and adjust the pH to 7.5–8.0 using NaOH/HCl. Causality: This specific pH range prevents both acid-catalyzed glycosidic cleavage and base-catalyzed phosphate hydrolysis [2].

  • Equilibration: Allow the vial of dry UDP-Na powder to reach room temperature in a desiccator before opening. This prevents atmospheric condensation from introducing moisture, which can cause localized micro-hydrolysis in the powder.

  • Dissolution: Weigh the required mass of UDP-Na and add it to the Tris-HCl buffer to achieve your target concentration (e.g., 10 mM or 100 mM). Mix by gentle inversion. Do not vortex vigorously, as excessive shear forces and aeration can introduce dissolved oxygen and microbubbles.

  • pH Verification (Self-Validation Step): Spot-check the pH of the resulting solution using a micro-pH probe or high-resolution pH paper. The addition of the sodium salt can slightly shift the pH; verify it remains between 7.0 and 8.0.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter. Causality: This removes environmental microbes and nucleotidases that cause enzymatic degradation [3].

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 20 µL to 50 µL) in sterile microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (optional but recommended for maximum fidelity) and transfer immediately to -80°C for long-term storage.

UDP_Workflow Start Dry UDP-Na Powder (Store at -20°C) Buffer Prepare Buffer (10 mM Tris-HCl, pH 7.5-8.0) Start->Buffer Dissolve Dissolve UDP-Na (Verify pH post-dissolution) Buffer->Dissolve Filter Sterile Filtration (0.22 µm PES membrane) Dissolve->Filter Aliquot Aliquot into Single-Use Tubes (Avoid freeze-thaw) Filter->Aliquot Store Long-Term Storage (-80°C preferred) Aliquot->Store

Step-by-step workflow for the preparation and stable storage of UDP-Na solutions.

References

  • Google Patents. "US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions".
Troubleshooting

Impact of divalent cations on Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt activity.

Welcome to the Technical Support Center for glycosyltransferase (GT) and UDP-glucuronosyltransferase (UGT) workflows. Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP sodium salt) is a ubiquitous byproduct of glycos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for glycosyltransferase (GT) and UDP-glucuronosyltransferase (UGT) workflows. Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP sodium salt) is a ubiquitous byproduct of glycosylation reactions. While it serves as the leaving group during the transfer of a sugar moiety from a UDP-sugar donor to an acceptor, its accumulation and its strong chelating properties introduce significant kinetic bottlenecks.

This guide provides authoritative troubleshooting strategies, focusing on the critical interplay between UDP, divalent cations ( Mg2+ , Mn2+ , Ca2+ ), and enzyme kinetics.

Core Mechanistic Principles

Understanding the causality behind your assay's behavior requires looking at the structural biology of glycosyltransferases. Enzymes belonging to the GT-A fold superfamily possess a highly conserved DxD (Asp-x-Asp) motif within their active site. This motif does not bind the UDP-sugar directly; instead, it coordinates a divalent cation (typically Mn2+ or Mg2+ ), which in turn binds the α

  • and β -phosphate groups of the UDP moiety[1]. This metal-ion coordination is an absolute requirement for catalysis, as it stabilizes the leaving group and facilitates the glycosyl transfer.

Conversely, GT-B fold enzymes (such as many plant UGTs) lack the DxD motif and do not strictly require divalent cations for basal activity[1]. However, in both enzyme classes, the accumulation of free UDP leads to potent competitive product inhibition. Divalent cations play a dual role: acting as catalytic cofactors and acting as "sponges" that chelate free UDP, thereby preventing it from re-entering the active site[2].

G GT Glycosyltransferase (GT-A Fold) Complex Active Ternary Complex (DxD Motif Coordination) GT->Complex Substrates UDP-Sugar + Acceptor Substrates->Complex Metal Catalytic Cation (Mn2+ / Mg2+) Metal->Complex Binds DxD motif Products Glycosylated Product + Free UDP Complex->Products Catalysis Inhibition Product Inhibition (UDP blocks active site) Products->Inhibition Accumulation of UDP Chelation UDP-Mg2+ Complex (Inhibition Relieved) Products->Chelation Excess Mg2+ added Inhibition->GT Competitive Binding Chelation->GT Restores Activity

Mechanistic pathway of UDP product inhibition and its reversal via Mg2+ chelation.

Troubleshooting FAQs

Q1: Why does my glycosyltransferase reaction plateau prematurely even when the UDP-sugar substrate is abundant? A1: This is a classic hallmark of product inhibition. As the reaction proceeds, Uridine 5'-diphosphate (UDP) is released. UDP strongly binds to the enzyme's active site, acting as a potent competitive inhibitor against the UDP-sugar donor[3]. To troubleshoot this, supplement your assay buffer with 5–10 mM Mg2+ . Magnesium ions form a Mg2+ -UDP complex, effectively sequestering the free UDP and relieving the inhibition[2].

Q2: I am working with a crude cell lysate and my GT-A fold enzyme shows zero activity. What went wrong? A2: Crude lysates are often prepared using lysis buffers containing chelating agents like EDTA or EGTA (e.g., RIPA buffer) to inhibit metalloproteases. Because GT-A fold enzymes strictly require divalent cations to coordinate the phosphate groups of the UDP-sugar donor at the DxD motif[1], EDTA strips these essential cations and halts catalysis. You must either dialyze your lysate to remove the chelator or supplement the assay with an excess of MnCl2​ or MgCl2​ (e.g., 15 mM) to outcompete the EDTA.

Q3: Can I substitute Mn2+ with Ca2+ or Zn2+ in my UGT assays? A3: No. While Mn2+ and Mg2+ are optimal cofactors that facilitate the departure of the UDP leaving group, other divalent cations can be detrimental. Zn2+ and Cu2+ are known to strongly inhibit both GT-A and GT-B fold enzymes, likely by disrupting the enzyme's conformational state or binding non-specifically to critical cysteine residues[3]. Ca2+ generally provides no catalytic benefit, does not properly align the UDP-sugar in the active site, and can cause precipitation of UDP-cation complexes in the buffer.

Q4: Do plant UGTs (GT-B fold) require the same divalent cation optimization as mammalian UGTs? A4: Not strictly. Unlike GT-A fold enzymes, GT-B fold enzymes (which include most plant UGTs of GT family-1) lack the DxD motif and do not absolutely require divalent cations for basal activity[1]. However, adding 1–5 mM Mg2+ or Mn2+ can still moderately enhance their activity by stabilizing the UDP leaving group, and is highly recommended if you are experiencing UDP-mediated product inhibition[3].

Quantitative Data: Impact of Divalent Cations

The following table summarizes the differential effects of various divalent cations on UDP-dependent glycosyltransferases, providing a baseline for buffer optimization.

Divalent CationConcentration RangeEffect on GT-A Fold EnzymesEffect on GT-B Fold (Plant UGTs)Mechanistic Role / Causality
Mg2+ (Magnesium) 1 - 10 mMEssential cofactor / ActivatorMild activator to neutralCoordinates UDP phosphate groups; chelates free UDP to prevent product inhibition[2].
Mn2+ (Manganese) 1 - 5 mMStrong Activator (Primary)Mild activatorBinds DxD motif with high affinity; facilitates leaving group departure[1].
Ca2+ (Calcium) 1 - 5 mMNeutral / Mild InhibitorNeutralCompetes with Mg2+ / Mn2+ without providing optimal catalytic geometry; risks precipitation.
Zn2+ / Cu2+ > 0.1 mMStrong InhibitorStrong InhibitorInduces conformational disruption or binds non-specifically to essential thiol groups[3].
EDTA (Chelator) 1 - 5 mMComplete loss of activityMinimal effectStrips essential cations from the assay, halting GT-A fold catalysis[1].

Self-Validating Protocol: Optimized UDP-Glo™ Assay with Mg2+ Supplementation

To accurately measure enzyme kinetics without the confounding variable of UDP product inhibition, use the following self-validating methodology. This protocol includes built-in controls to verify that cation dependency and product inhibition are properly managed.

Materials Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5). Note: Avoid phosphate buffers to prevent Mg2+ precipitation.

  • Cation Supplement: 100 mM MgCl2​ stock solution.

  • Detection: UDP-Glo™ Glycosyltransferase Assay Kit.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the working assay buffer by adding MgCl2​ to a final concentration of 10 mM. This high concentration ensures sufficient divalent cations for both DxD motif coordination and bulk UDP chelation[2].

  • Control Setup (Self-Validation):

    • Negative Control: Reaction buffer + 5 mM EDTA (Validates that the GT-A enzyme is strictly cation-dependent).

    • Positive Inhibition Control: Reaction buffer + 1 mM spiked UDP sodium salt + 0 mM Mg2+ (Validates the baseline product inhibition).

  • Enzyme & Substrate Mix: Combine the target glycosyltransferase with the acceptor substrate and UDP-sugar donor (e.g., UDP-GlcA) in the Mg2+ -supplemented reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 30–60 minutes. The presence of 10 mM Mg2+ will actively chelate the generated Uridine 5'-diphosphate, maintaining linear kinetics and preventing premature plateauing[2].

  • Reaction Termination: Add the UDP-Glo™ Detection Reagent in a 1:1 volume ratio. This reagent contains enzymes that convert free UDP to ATP, which subsequently drives a luciferase-mediated luminescent reaction.

  • Data Acquisition: Incubate for 60 minutes at room temperature in the dark, then read luminescence using a microplate reader. Calculate specific activity against a standard curve of UDP sodium salt.

References

  • Biochemical Characterization of a Recombinant UDP-glucosyltransferase from Rice and Enzymatic Production of Deoxynivalenol-3-O-β-D-glucoside Source: Molecules (MDPI) URL:[Link][3]

  • Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases Source: International Journal of Molecular Sciences (MDPI) URL:[Link][1]

  • The effects of UDP-sugars, UDP and Mg2+ on uridine diphosphate glucuronosyltransferase activity in human liver microsomes Source: Xenobiotica (PubMed / Taylor & Francis) URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting High Background Noise in UDP-Glycosyltransferase Assays

Overview Glycosyltransferases (GTs) are critical targets in drug discovery, but assaying them in high-throughput formats is notoriously difficult due to the vast structural diversity of their acceptor substrates. Univers...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Glycosyltransferases (GTs) are critical targets in drug discovery, but assaying them in high-throughput formats is notoriously difficult due to the vast structural diversity of their acceptor substrates. Universal assays that detect the released uridine 5'-diphosphate (UDP) product (e.g., UDP-Glo™, Transcreener®) have revolutionized the field by providing a substrate-agnostic readout 1. However, because these assays are exquisitely sensitive—capable of detecting low nanomolar concentrations of UDP—they are highly susceptible to background noise.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help researchers identify and eliminate sources of high background in UDP-dependent GT assays.

Diagnostic Workflow

G Start High Background Signal in UDP Detection Assay Check1 Is signal high in the No-Enzyme Control (NEC)? Start->Check1 Path1_Yes Issue: UDP-Sugar Hydrolysis or Donor Impurity Check1->Path1_Yes Yes Check2 Is signal high in the No-Acceptor Control (NAC)? Check1->Check2 No Action1 Action: Use ultra-pure donors, avoid freeze-thaw, store at -80°C Path1_Yes->Action1 Path2_Yes Issue: Intrinsic Enzyme Hydrolysis or Host Cell UDP Contamination Check2->Path2_Yes Yes Check3 Does signal drop when putative inhibitors are added? Check2->Check3 No Action2 Action: Purify enzyme via SEC, titrate enzyme concentration Path2_Yes->Action2 Path3_Yes Issue: False Positives (Assay Interference) Check3->Path3_Yes Yes Action3 Action: Run orthogonal assay (e.g., TR-FRET vs Luminescence) Path3_Yes->Action3

Troubleshooting logic for identifying and resolving high background noise in UDP detection assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my baseline signal (No-Enzyme Control) completely saturated before the reaction even starts? Causality: The most common cause of a saturated baseline is free UDP contamination in your UDP-sugar donor stock. The diphosphate linkage in UDP-sugars is thermodynamically unstable and prone to spontaneous hydrolysis, especially under suboptimal pH, elevated temperatures, or repeated freeze-thaw cycles. Because detection systems like UDP-Glo and Transcreener are designed to detect UDP in the low nanomolar to micromolar range 2, even 1% hydrolysis of a 100 µM UDP-sugar stock yields 1 µM of free UDP—enough to completely collapse your assay's dynamic range 1. Solution: Always use ultra-pure UDP-sugars. Upon receiving a new batch, immediately reconstitute it in a stable buffer, aliquot into single-use volumes, and store at -80°C. Never subject donor stocks to freeze-thaw cycles.

Q2: My No-Enzyme Control is clean, but my No-Acceptor Control (enzyme + UDP-sugar only) has massive background. What is happening? Causality: This indicates that free UDP is being generated in the presence of the enzyme, independent of the target acceptor. There are two primary mechanisms behind this:

  • Intrinsic Enzyme Hydrolysis: Some GTs exhibit an inherent hydrolase activity where water acts as a nucleophilic acceptor in the active site in the absence of the true substrate, leading to continuous UDP release 3.

  • Co-purified Host Contaminants: Recombinant enzymes purified from expression hosts (e.g., E. coli or yeast) often carry over endogenous UDP or host-derived nucleotide hydrolases. Solution: Run your enzyme through a size-exclusion chromatography (SEC) column to remove small-molecule nucleotide contaminants. If the background persists, it is likely intrinsic hydrolysis. You must titrate the enzyme concentration down to find a "sweet spot" where intrinsic hydrolysis is negligible, but acceptor-dependent turnover remains linear.

Q3: How do I distinguish true glycosyltransferase inhibitors from assay artifacts causing false positives? Causality: High-throughput screening libraries contain compounds that can interfere with detection chemistries. For example, in luciferase-based assays (UDP-Glo), compounds might inhibit luciferase directly (creating a false positive for GT inhibition) or act as light quenchers 2. In fluorescence-based assays (Transcreener TR-FRET), auto-fluorescent compounds can skew the signal 4. Solution: Implement an artifact triage plan. Run a counterscreen where you spike a known concentration of UDP into the detection reagent without the GT enzyme, then add your hit compounds. If the signal drops, the compound is interfering with the detection reagent, not your target enzyme 1.

Q4: My assay signal plateaus very quickly, and I cannot maintain a linear initial velocity. How do I fix this? Causality: UDP is a potent feedback inhibitor for many glycosyltransferases (e.g., OGT). As UDP accumulates in the reaction well, it competes with the UDP-sugar donor for the enzyme's active site, prematurely halting the reaction 3. Solution: Miniaturize the assay and ensure that total UDP-sugar conversion never exceeds 10%. By keeping the product concentration low, you prevent UDP feedback inhibition and maintain steady-state Michaelis-Menten kinetics.

Step-by-Step Methodologies

Protocol 1: Self-Validating UDP-Sugar Quality Control & Assay Setup

This protocol operates as a self-validating system: it inherently tests the integrity of your reagents and isolates variables before you commit valuable enzymes or compound libraries to a full screen.

Step 1: Reagent Preparation Thaw ultra-pure UDP-sugar donor on ice. Prepare a 2X working stock in your optimized assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

Step 2: Control Matrix Setup In a 384-well plate, set up the following 10 µL reactions to isolate specific background sources:

  • Well A (No-Enzyme Control, NEC): 5 µL buffer + 5 µL UDP-sugar. (Validates donor purity and baseline hydrolysis).

  • Well B (No-Acceptor Control, NAC): 5 µL enzyme + 5 µL UDP-sugar. (Validates intrinsic hydrolase activity or host cell UDP contamination).

  • Well C (Full Reaction): 5 µL enzyme/acceptor mix + 5 µL UDP-sugar. (Validates true enzymatic turnover).

  • Well D (Spike-in Control): 5 µL buffer + 5 µL of 1 µM pure UDP standard. (Validates that the detection reagent is active and not being quenched by the buffer).

Step 3: Incubation Seal the plate to prevent evaporation and incubate at room temperature for your desired reaction time (e.g., 60 minutes).

Step 4: Detection & Analysis Add 10 µL of UDP detection reagent (e.g., UDP-Glo) to all wells. Incubate for 60 minutes in the dark. Validation Check: The signal in Well D must be >10-fold higher than Well A (confirming reagent efficacy). Well C must be at least 3-fold higher than Well B to ensure a viable screening window (Z' > 0.5).

Protocol 2: Orthogonal Counterscreening for Hit Validation

If you identify inhibitors in a primary luminescence screen, you must validate them using a different detection physics to rule out luciferase inhibition.

Step 1: Primary Screen Identify hits using your primary method (e.g., UDP-Glo luminescence).

Step 2: Phosphatase-Coupled Orthogonal Assay Setup Run the GT reaction in the presence of the hit compound under the exact same buffer conditions as the primary screen.

Step 3: Phosphate Release Instead of detecting UDP directly, add a specific nucleotidase (e.g., CD39L3 or CIP) that cleaves the terminal phosphate from the released UDP, generating UMP and inorganic phosphate (Pi) 5.

Step 4: Colorimetric Readout Add Malachite Green reagent. The released Pi forms a green complex measurable at 620 nm. Because this readout occurs at a high wavelength, it bypasses interference from fluorescent auto-emitters or luminescent quenchers 5.

Quantitative Data Summary

Table 1: Comparison of UDP Detection Modalities for Glycosyltransferase Assays

Detection MethodReadout PhysicsLimit of Detection (LOD)Primary Interference RisksBest Use Case
UDP-Glo Luminescence10–50 nMLuciferase inhibitors, light quenchersHigh-throughput screening, low-activity GTs
Transcreener UDP² TR-FRET / FP0.1–1 µMAuto-fluorescence, inner filter effectRobust HTS, automation-friendly workflows
Phosphatase-Coupled Absorbance (620 nm)2–5 µMFree phosphate contamination in buffersOrthogonal hit validation, kinetic studies
LC-MS/MS Mass-to-Charge Ratio<10 nMIon suppression from salts/detergentsLabel-free confirmation, complex matrices

References

  • BellBrook Labs. "How to Measure Glycosyltransferase Activity in Screening Campaigns for Drug Discovery."[Link]

  • RSC Publishing. "A practical glycosyltransferase assay for the identification of new inhibitor chemotypes."[Link]

  • PubMed / NIH. "Development and Validation of a Universal High-Throughput UDP-Glycosyltransferase Assay with a Time-Resolved FRET Signal." [Link]

  • PubMed / NIH. "Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases."[Link]

Sources

Troubleshooting

How to minimize non-enzymatic hydrolysis of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt.

Technical Support Center: Minimizing Non-Enzymatic Hydrolysis of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt Welcome to the Technical Support Center for Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP-Na₂). UD...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Non-Enzymatic Hydrolysis of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

Welcome to the Technical Support Center for Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt (UDP-Na₂). UDP is a critical nucleotide involved in glycosylation pathways, RNA biosynthesis, and serves as a potent P2Y6 receptor agonist. However, the phosphoanhydride bond within the diphosphate moiety is inherently susceptible to non-enzymatic hydrolysis in aqueous solutions. This guide provides drug development professionals and researchers with the mechanistic insights and validated protocols necessary to preserve UDP integrity during long-term storage and experimental workflows.

Part 1: Fundamental Mechanisms & FAQs (The "Why")

Q1: What is the primary chemical pathway for the non-enzymatic degradation of UDP sodium salt? A1: The primary degradation pathway is the hydrolysis of the pyrophosphate (phosphoanhydride) bond, which yields Uridine 5'-monophosphate (UMP) and inorganic phosphate (Pi)[1]. The phosphorus atoms in the diphosphate group are highly electrophilic. In aqueous environments, water acts as a nucleophile, attacking the α- or β-phosphorus atom. While this reaction is thermodynamically favorable, it is kinetically slow under ideal conditions; however, it is easily accelerated by environmental stressors.

Q2: How do pH and temperature dynamically affect UDP stability? A2: The stability of the phosphoanhydride bond is highly pH-dependent. UDP is most stable in slightly acidic to neutral conditions (pH 6.0–7.5)[2].

  • Acidic Conditions (pH < 6.0): Protonation of the phosphate oxygen atoms increases the electrophilicity of the phosphorus, drastically lowering the activation energy required for nucleophilic attack by water.

  • Alkaline Conditions (pH > 8.0): High concentrations of hydroxide ions (OH⁻), which are much stronger nucleophiles than neutral water molecules, rapidly accelerate the cleavage of the pyrophosphate linkage[3].

  • Temperature: Hydrolysis is an endothermic activation process. Elevated temperatures exponentially increase the kinetic energy of the system, drastically reducing the half-life of UDP in solution.

Q3: Why must I avoid divalent metal ions in my storage buffers? A3: Divalent metal cations, particularly Mg²⁺, Mn²⁺, and Ca²⁺, bind tightly to the negatively charged oxygen atoms of the UDP pyrophosphate group[4]. These metals act as Lewis acids, withdrawing electron density from the phosphorus atoms and polarizing the P-O bonds. This coordination chemistry makes the phosphorus highly susceptible to nucleophilic attack, significantly accelerating non-enzymatic hydrolysis even at a neutral pH[2][3].

Part 2: Quantitative Data & Stability Metrics

To illustrate the causality of environmental factors on UDP stability, the following table summarizes the kinetic behavior of UDP and related nucleoside diphosphates under various conditions.

Environmental FactorConditionEffect on UDP Hydrolysis RateEstimated Half-Life / Stability
Optimal pH pH 6.5 – 7.5Baseline (Minimal hydrolysis)> 6 months at -20°C
Alkaline pH pH 9.0 (37°C)Highly Accelerated~100 - 110 minutes[3]
Acidic pH pH 3.0 (40°C)Extremely Accelerated< 5 minutes
Metal Ions 10–40 mM Mg²⁺Accelerated (Lewis acid catalysis)>80% degradation within hours[3]
Temperature 25°C (Room Temp)Moderate AccelerationDays to Weeks (Buffer dependent)
Freeze-Thaw > 3 CyclesAccelerated via localized pH shiftsSignificant UMP accumulation

Part 3: Experimental Protocols & Troubleshooting (The "How")

Protocol: Preparation and Long-Term Storage of UDP-Na₂ Stock Solutions To create a self-validating, highly stable system, follow this step-by-step methodology to minimize hydrolytic degradation in your lab.

  • Step 1: Buffer Selection & Preparation

    • Prepare a 50 mM HEPES or Tris-HCl buffer. Adjust the pH strictly to 7.0 – 7.5 using NaOH or HCl.

    • Critical Addition: Add 1 mM EDTA to the buffer. EDTA acts as a chelating agent to sequester trace divalent metal ions (e.g., Mg²⁺, Mn²⁺) that may be present in the water or glassware, thereby preventing metal-catalyzed hydrolysis[2].

  • Step 2: Dissolution

    • Equilibrate the lyophilized UDP-Na₂ powder to room temperature in a desiccator before opening to prevent condensation.

    • Dissolve the powder in the prepared buffer to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Vortex gently; avoid excessive sonication which generates localized heat.

  • Step 3: Sterilization

    • Filter-sterilize the solution using a 0.22 µm low-protein binding syringe filter (e.g., PES or PTFE). Do not autoclave, as the high heat (121°C) will cause immediate and complete hydrolysis of the pyrophosphate bond.

  • Step 4: Aliquoting and Freezing

    • Divide the stock solution into single-use aliquots (e.g., 50 µL - 100 µL) in sterile, nuclease-free microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store immediately at -20°C or -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing can cause solute exclusion, leading to drastic, localized pH shifts and concentration gradients that catalyze hydrolysis.

Part 4: Visualizations of Pathways and Workflows

1. Mechanism of UDP Non-Enzymatic Hydrolysis The following diagram illustrates the logical relationship between environmental stressors and the degradation pathway of UDP.

UDP_Hydrolysis UDP UDP Sodium Salt (Intact Phosphoanhydride Bond) UMP Uridine 5'-Monophosphate (UMP) UDP->UMP Cleavage Pi Inorganic Phosphate (Pi) UDP->Pi Cleavage Water H2O (Nucleophilic Attack) Water->UDP Hydrolysis Acid Acidic pH (<6.0) (Protonates Oxygen) Acid->Water Accelerates Base Alkaline pH (>8.0) (OH- Attack) Base->Water Accelerates Metals Divalent Metals (Mg2+, Mn2+) (Lewis Acid Catalysis) Metals->UDP Polarizes P-O Bond Heat Elevated Temperature (Increased Kinetic Energy) Heat->Water Increases Reaction Rate

Logical relationship of environmental factors accelerating the non-enzymatic hydrolysis of UDP.

2. Optimized Workflow for UDP Stock Preparation This diagram maps the self-validating protocol to ensure maximum stability.

UDP_Workflow Start Lyophilized UDP-Na2 Buffer Prepare Buffer (pH 7.0-7.5 + 1mM EDTA) Start->Buffer Dissolve Dissolve & Gentle Vortex (Avoid Heat/Sonication) Buffer->Dissolve Filter Sterile Filtration (0.22 µm) (NO Autoclaving) Dissolve->Filter Aliquot Create Single-Use Aliquots (Prevents Freeze-Thaw) Filter->Aliquot Freeze Flash Freeze & Store (-20°C or -80°C) Aliquot->Freeze

Step-by-step experimental workflow for preparing and storing highly stable UDP solutions.

References

  • Benchchem. "Technical Support Center: Ensuring the Stability of UDP-Rhamnose Solutions for Long-Term Storage". 2

  • Grokipedia. "Uridine diphosphate". 1

  • PubMed Central (PMC). "On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism". 3

  • ResearchGate. "Scheme 1: Biochemical pathway for the synthesis and degradation of...". 4

Sources

Reference Data & Comparative Studies

Validation

Validating the Specificity of UDP Sodium Salt in Enzymatic Assays: A Comprehensive Comparison Guide

Glycosyltransferases (GTs) are central to drug metabolism, cellular signaling, and disease pathology. Because the vast majority of therapeutically relevant GTs—such as UDP-glucuronosyltransferases (UGTs) and O-GlcNAc tra...

Author: BenchChem Technical Support Team. Date: March 2026

Glycosyltransferases (GTs) are central to drug metabolism, cellular signaling, and disease pathology. Because the vast majority of therapeutically relevant GTs—such as UDP-glucuronosyltransferases (UGTs) and O-GlcNAc transferases (OGTs)—utilize UDP-sugars as donors, they release Uridine 5'-diphosphate (UDP) as a stoichiometric byproduct[1]. Consequently, detecting this released UDP has become the gold standard for universal, substrate-agnostic high-throughput screening (HTS)[1].

However, the fidelity of these assays relies heavily on the chemical format and purity of the UDP standard used for calibration and the UDP-sugar substrates. This guide provides an objective, data-driven comparison of UDP sodium salt against alternatives, detailing the mechanistic causality behind reagent selection and providing self-validating protocols for your workflows.

Mechanistic Insight: Why the Salt Form Matters

When establishing standard curves or validating assay specificity, researchers must choose between UDP free acid, UDP sodium salt, and other crude extracts. The selection directly impacts enzyme kinetics and assay background noise.

  • Buffer Capacity and pH Microenvironments: Nucleotide free acids are highly acidic. Introducing UDP free acid into weakly buffered HTS systems (e.g., 50 mM Tris-HCl) can rapidly depress the pH. This shift moves the microenvironment away from the enzyme's optimal catalytic pH, artificially dampening Vmax​ and altering Km​ values. UDP sodium salt is pre-neutralized, preserving the buffer capacity and ensuring kinetic accuracy.

  • Aqueous Solubility and Optical Clarity: UDP sodium salt achieves exceptional aqueous solubility (up to 100 mg/mL), yielding a clear, colorless solution. This is critical for optical readouts (fluorescence polarization or luminescence), where undissolved particulates from less soluble free acids cause light scattering and high background noise.

  • UTP Contamination and Off-Target Activation: Low-grade UDP preparations are frequently contaminated with Uridine 5'-triphosphate (UTP). In coupled luminescent assays that convert UDP to ATP, UTP cross-reacts with detection enzymes, generating false-positive signals[2]. Furthermore, in cellular assays, UDP is a known agonist/antagonist for purinergic P2Y receptors (e.g., P2Y6, P2Y14)[3]. Contaminating UTP can activate off-target P2Y2 or P2Y4 receptors, confounding pharmacological data[3]. Ultra-pure UDP sodium salt mitigates these risks.

G Donor UDP-Sugar Donor Enzyme Glycosyltransferase Donor->Enzyme Acceptor Acceptor Substrate Acceptor->Enzyme Product Glycosylated Product Enzyme->Product UDP UDP Sodium Salt Enzyme->UDP Detection Detection Reagent UDP->Detection Signal Luminescent Signal Detection->Signal

GT reaction releasing UDP, followed by luminescent detection.

Quantitative Comparison of UDP Formats

To objectively evaluate the performance of different UDP formats, the following table summarizes key physicochemical and assay-specific parameters.

ParameterUDP Sodium Salt (Ultra-Pure)UDP Free AcidCrude UDP Extracts
Aqueous Solubility >100 mg/mL (Clear solution)<20 mg/mL (Cloudy suspension)Variable (Often contains insolubles)
Assay pH Shift (at 10 mM) Negligible (<0.1 pH units)Significant drop (>1.5 pH units)Unpredictable
UTP Contamination Risk <0.1% (HPLC verified)1% - 5%>5% (High false-positive risk)
Suitability for Luminescence Optimal (High Signal-to-Background)Poor (Optical scattering)Unusable (High baseline noise)
P2Y Receptor Specificity High (P2Y6 / P2Y14 specific)ModeratePoor (Activates P2Y2/P2Y4)
Self-Validating Experimental Protocols

A robust assay must be a self-validating system. The following methodologies incorporate intrinsic controls to prove that the signal generated is exclusively due to specific enzymatic activity and not reagent artifacts.

Protocol 1: UGT1A1 Glucuronidation Assay with Luminescent Detection

Causality Note: UGT1A1 is an endoplasmic reticulum membrane-bound enzyme. When using human liver microsomes (HLM), the pore-forming peptide alamethicin (10 μg/mL) must be added to allow the polar UDP-Glucuronic Acid (UDP-GlcA) donor to access the active site[4]. However, alamethicin is not required for recombinant UGT incubations[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X UGT1A1 enzyme mix (0.025 mg/mL recombinant protein) in 100 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂[4].

  • Control Establishment (Self-Validation):

    • Control A (No-Enzyme): Buffer + UDP-GlcA + Acceptor (Measures baseline UDP contamination in the donor sugar).

    • Control B (No-Acceptor): Enzyme + UDP-GlcA (Measures intrinsic background hydrolysis of the donor).

  • Reaction Initiation: Add 2X Substrate mix (100 μM ultra-pure UDP-GlcA and 200 μM estradiol acceptor) to the enzyme mix in a solid white 96-well plate[5].

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add an equal volume of UDP Detection Reagent (e.g., UDP-Glo) to simultaneously convert the released UDP to ATP and generate a luciferase-driven light signal[2].

  • Readout: Record luminescence. Calculate specific activity by subtracting the highest background signal from Controls A and B.

Protocol 2: Controlling for UDP Product Inhibition in OGT Assays

Causality Note: O-linked N-acetylglucosamine transferase (OGT) is potently feedback-inhibited by its own product, free UDP[6]. To accurately measure steady-state kinetics without artificial dampening, UDP must be continuously depleted from the reaction microenvironment.

Step-by-Step Methodology:

  • Reaction Assembly: Incubate recombinant OGT with UDP-GlcNAc and a BSA-conjugated GlcNAc-acceptor peptide[6].

  • Product Depletion: Spike the reaction buffer with Alkaline Phosphatase. Even though the pH is not optimal for alkaline phosphatase, it effectively hydrolyzes the released UDP, preventing OGT feedback inhibition[6].

  • Termination: Stop the reaction using a highly denaturing buffer.

  • Orthogonal Detection: Transfer the sample to a nitrocellulose membrane (dot-blot) or a 384-well microplate. Detect the O-GlcNAcylated peptide using the RL2 monoclonal antibody, followed by a peroxidase-conjugated secondary antibody for ELISA-like quantification[6].

Workflow Step1 1. Reagent Prep (UDP-Na Salt) Step2 2. Primary Assay (Mix-and-Read) Step1->Step2 Step3 3. Orthogonal Test (LC-MS/MS) Step2->Step3 Hits Step4 4. Kinetic Analysis (Km, Vmax) Step3->Step4 Validated

Self-validating workflow from reagent preparation to kinetic analysis.

Data Interpretation & Troubleshooting

When validating hits from a primary screen, always assess the Z'-factor. A Z' ≥ 0.7 indicates an excellent assay[7]. If you observe high false-positive rates, investigate the following:

  • Compound Interference: Highly fluorescent or light-absorbing library compounds can quench luminescent signals. Triage these by running an orthogonal assay using a different detection physics, such as TR-FRET competitive immunodetection[1].

  • Reagent Degradation: UDP sodium salt should be stored at -20°C. Repeated freeze-thaw cycles can lead to spontaneous hydrolysis, artificially inflating background UDP levels. Always prepare fresh dilutions for precision kinetic mapping[3].

Sources

Comparative

Thermodynamic Profiling of UDP Binding to P2Y Receptors: A Comparative Guide to Isothermal Titration Calorimetry (ITC)

Target Audience: Researchers, biophysicists, and drug development professionals. Perspective: Senior Application Scientist Introduction: The Biophysical Challenge of P2Y Receptors Uridine diphosphate (UDP) is a potent en...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Perspective: Senior Application Scientist

Introduction: The Biophysical Challenge of P2Y Receptors

Uridine diphosphate (UDP) is a potent endogenous signaling nucleotide that activates specific purinergic G protein-coupled receptors (GPCRs), predominantly the [1]. P2Y6 activation by UDP is heavily implicated in inflammatory responses, such as colitis and[2]. Meanwhile, P2Y14 is uniquely activated by both UDP and UDP-sugars (like UDP-glucose), driving immune cell chemotaxis and [3].

While cellular functional assays (e.g., calcium mobilization) can confirm receptor activation, quantifying the direct physical binding of UDP to these receptors requires robust biophysical techniques. GPCRs are notoriously unstable outside the lipid bilayer, making biophysical characterization difficult. This guide evaluates [4] against alternatives like Surface Plasmon Resonance (SPR) and Radioligand Binding Assays (RBA), providing a field-proven, self-validating workflow for GPCR thermodynamic profiling.

The Mechanistic Landscape of UDP-P2Y Signaling

To understand the binding parameters we are measuring, we must first understand the distinct downstream cascades triggered by UDP. P2Y6 couples primarily to Gq​ proteins, leading to Phospholipase C (PLC) activation and intracellular calcium mobilization. Conversely, P2Y14 couples to Gi​ proteins, which inhibit adenylate cyclase and reduce cyclic AMP (cAMP) levels.

Pathway UDP UDP Ligand P2Y6 P2Y6 Receptor UDP->P2Y6 P2Y14 P2Y14 Receptor UDP->P2Y14 Gq Gq Protein P2Y6->Gq Gi Gi Protein P2Y14->Gi PLC PLC Activation Gq->PLC cAMP cAMP Inhibition Gi->cAMP Ca2 Ca2+ Mobilization PLC->Ca2

UDP-driven signaling pathways through P2Y6 and P2Y14 receptors.

Objective Comparison: ITC vs. Alternative Binding Assays

When selecting an assay to confirm UDP binding, researchers typically choose between ITC, SPR, and RBA. As an application scientist, I advocate for ITC when thermodynamic mechanism (enthalpy vs. entropy) is required, despite its higher sample consumption.

SPR is excellent for high-throughput kinetic screening ( kon​ , koff​ ) but requires receptor immobilization, which can restrict the conformational flexibility of GPCRs[5]. Furthermore, SPR is susceptible to when studying fast-associating small molecules like UDP[5]. ITC, on the other hand, measures binding in a true solution state, providing direct readouts of affinity ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ) without labels or immobilization artifacts[6],[4].

Table 1: Quantitative Comparison of GPCR Binding Assays
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Binding Assay (RBA)
Detection Principle Heat absorbed/released ( μ cal/sec)Surface refractive index changeRadioactive decay (CPM/DPM)
Immobilization No (True solution state)Yes (Sensor chip required)No (Membrane preps used)
Labeling Required No (Label-free)No (Label-free)Yes ( 3 H or 32 P)
Primary Data Output Kd​ , ΔH , ΔS , n (Stoichiometry) Kd​ , kon​ , koff​ Kd​ , Bmax​
Sample Consumption High (~1-2 mg purified protein)Low (~10-50 µg protein)Low (Crude membrane fractions)
Key Limitation Sensitive to buffer mismatch[4]Mass transport limitations[5]Health hazards, no kinetics

Self-Validating Experimental Protocol: ITC for UDP-P2Y Binding

A successful ITC experiment is a masterclass in sample preparation. Because the heat of binding for a small molecule like UDP to a GPCR is often small (typically 5-15 kcal/mol), any background noise will ruin the data. The following protocol is designed as a self-validating system to ensure the measured heat is strictly derived from the UDP-P2Y interaction.

Phase 1: Receptor Preparation and Stabilization

The Causality: GPCRs like P2Y6 and P2Y14 will denature and aggregate if removed from a lipid environment, yielding false-negative binding data. The Action: Express the P2Y receptor in Sf9 insect cells and solubilize using a stabilizing detergent mixture—specifically Lauryl Maltose Neopentyl Glycol (LMNG) supplemented with Cholesteryl Hemisuccinate (CHS). Alternatively, reconstitute the purified receptor into lipid nanodiscs to mimic the native bilayer.

Phase 2: Rigorous Buffer Matching (The Critical Step)

The Causality: ITC measures minute temperature changes[4]. If the UDP ligand is dissolved in a buffer that differs even slightly in pH or salt concentration from the receptor buffer, the resulting heat of mixing (dilution) will completely mask the subtle heat of UDP-P2Y binding. The Action: Dialyze the purified P2Y receptor extensively (3 exchanges over 24 hours) against the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% LMNG). Crucially , use the exact same dialysate (the buffer outside the dialysis bag) to dissolve the UDP powder.

Phase 3: Sample Degassing

The Causality: Air bubbles in the ITC cell cause massive signal spikes as they compress and expand during the mechanical stirring of the injection syringe. The Action: Degas both the UDP solution and the P2Y receptor solution under vacuum for 10 minutes at a temperature 2°C below the planned experimental temperature.

Phase 4: Titration Execution

The Action: Load the P2Y receptor (~20-50 µM) into the sample cell. Load UDP (~200-500 µM) into the injection syringe. Perform 20-25 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.

Phase 5: Self-Validation (Control Titrations)

The Causality: To prove the measured heat is strictly from UDP-P2Y binding, you must isolate the background noise. The Action: Perform a control titration by injecting the UDP solution into the buffer without the receptor. Subtract this background heat of dilution from the raw UDP-P2Y titration data before fitting the curve to a one-site binding model.

ITCWorkflow Prep 1. GPCR Solubilization (LMNG/CHS or Nanodiscs) Dialysis 2. Extensive Dialysis (Exact Buffer Matching) Prep->Dialysis Degas 3. Sample Degassing (Prevent Bubble Artifacts) Dialysis->Degas Control 5. Control Titration (UDP into Buffer) Dialysis->Control Titration 4. ITC Titration (UDP injected into P2Y) Degas->Titration Analysis 6. Data Integration (Subtract Control, Fit Model) Titration->Analysis Control->Analysis

Self-validating ITC workflow for GPCR-ligand thermodynamic profiling.

Data Interpretation and Thermodynamic Signatures

Once the control data is subtracted, the resulting isotherm is integrated to yield the thermodynamic signature of the UDP-P2Y interaction.

  • Enthalpy ( ΔH ): A negative ΔH (exothermic) indicates the formation of favorable non-covalent interactions (hydrogen bonds, van der Waals forces) between the uracil/diphosphate moieties of UDP and the binding pocket of P2Y6/P2Y14.

  • Entropy ( ΔS ): A positive ΔS suggests the displacement of ordered water molecules from the receptor's binding pocket upon UDP entry.

  • Stoichiometry ( n ): For a pure, fully active GPCR preparation, n should approach 1.0. An n value of 0.4, for example, indicates that 60% of your P2Y receptors are denatured or inactive, prompting a return to Phase 1 for better stabilization strategies.

References

  • [1] Nishiyama et al. "Redox-dependent internalization of the purinergic P2Y6 receptor limits colitis progression." Science Signaling (2022).

  • [3] Frank et al. "Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation." ACS Pharmacology & Translational Science (2024).

  • [4] "Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions." Lab Manager.

  • [6] "Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI." Reichert SPR.

  • [5] "Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins." PharmaFeatures.

  • [2] "Regulation of neuropathic pain by microglial Orai1 channels." bioRxiv (2022).

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Effects of Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

Uridine 5'-(trihydrogen diphosphate) sodium salt, commonly known as UDP, is a pivotal endogenous nucleotide that extends its influence far beyond its fundamental role in RNA biosynthesis.[1][2][3] As an extracellular sig...

Author: BenchChem Technical Support Team. Date: March 2026

Uridine 5'-(trihydrogen diphosphate) sodium salt, commonly known as UDP, is a pivotal endogenous nucleotide that extends its influence far beyond its fundamental role in RNA biosynthesis.[1][2][3] As an extracellular signaling molecule, UDP orchestrates a wide array of biological responses primarily through its interaction with specific P2Y purinergic receptors.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo effects of UDP, offering researchers, scientists, and drug development professionals a comprehensive understanding of its multifaceted activities. We will delve into the underlying mechanisms, present detailed experimental protocols, and provide a comparative analysis to facilitate informed experimental design and data interpretation.

Core Mechanism of Action: The P2Y Receptor Family

UDP primarily exerts its effects by activating a specific subset of G protein-coupled receptors (GPCRs) known as P2Y receptors.[1][4] The most notable of these are the P2Y6 and P2Y14 receptors.

  • P2Y6 Receptor: UDP is the most potent and selective endogenous agonist for the P2Y6 receptor.[1][5] Activation of this Gq-coupled receptor stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates a variety of cellular functions including inflammation, phagocytosis, and cell proliferation.[1][6][7]

  • P2Y14 Receptor: While historically associated with UDP-sugars, UDP is also a potent agonist of the P2Y14 receptor.[8][9][10] This Gi-coupled receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][11] P2Y14 receptor activation is implicated in immune responses and chemotaxis.[8][9]

It is important to note that while UDP is a primary agonist for P2Y6, it can also act as a competitive antagonist at the human P2Y14 receptor.[5][12][13] This dual activity underscores the complexity of UDP signaling and highlights the need for careful experimental design to dissect its specific effects.

Caption: Signaling pathways of UDP via P2Y6 and P2Y14 receptors.

In Vitro Effects of UDP Sodium Salt

In the controlled environment of cell culture, UDP has been shown to elicit a range of dose-dependent effects across various cell types. These studies are crucial for elucidating the direct cellular and molecular mechanisms of UDP action.

Common in vitro observations include:

  • Calcium Mobilization: A rapid and transient increase in intracellular calcium is a hallmark of P2Y6 receptor activation. This can be readily measured using fluorescent calcium indicators.[6][7][14]

  • Cell Proliferation and Migration: UDP has been shown to stimulate the proliferation and migration of various cell types, including vascular smooth muscle cells and rheumatoid arthritis synovial fibroblasts.[6][15]

  • Cytokine and Chemokine Release: In immune cells like microglia and astrocytes, UDP can induce the expression and release of pro-inflammatory cytokines and chemokines, such as IL-6, CCL2, and CCL3.[5][15]

  • Phagocytosis: UDP is a potent trigger of microglial phagocytosis, a critical process in the clearance of cellular debris in the central nervous system.[4][16]

Data Summary: In Vitro Effects of UDP
Cell TypeUDP ConcentrationObserved EffectPrimary ReceptorReference
Vascular Smooth Muscle Cells1-100 µMIncreased [3H]thymidine incorporation and cell numberP2Y6[6]
Human Lung Epithelial Cells (A549)100 µMIncreased BrdU incorporationP2Y2/P2Y6[17][18][19]
Rheumatoid Arthritis Synovial Fibroblasts10-100 µMIncreased proliferation, migration, and IL-6 secretionP2Y6[15]
Microglia100 µMInduction of CCL2 and CCL3 mRNA and protein expressionP2Y6[5]
Microglia100 µMIncreased phagocytosis of microspheresP2Y6[4][16]
HL-60 Promyeloleukemia Cells1-100 µMRhoA activation and chemotaxisP2Y14[9]
Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a standard method for measuring UDP-induced calcium mobilization in a cell line expressing the P2Y6 receptor.

Calcium Mobilization Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour. A->B C 3. Baseline Reading Measure baseline fluorescence in a fluorescence plate reader. B->C D 4. UDP Addition Inject UDP sodium salt solution into the wells. C->D E 5. Kinetic Measurement Record fluorescence intensity over time to capture the calcium transient. D->E F 6. Data Analysis Calculate the change in fluorescence and determine EC50. E->F

Caption: Workflow for an in vitro calcium mobilization assay.

Detailed Steps:

  • Cell Culture and Seeding:

    • Culture cells (e.g., HEK293 cells stably expressing the human P2Y6 receptor) in appropriate media.

    • Seed cells into a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay.[20]

  • Dye Loading:

    • Prepare a dye loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[20][21]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.[20]

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Set the instrument to measure fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen dye.[20][22]

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the UDP sodium salt solution at various concentrations and continue to record the fluorescence signal to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

    • Plot the peak fluorescence response against the UDP concentration to generate a dose-response curve and calculate the EC50 value.

In Vivo Effects of UDP Sodium Salt

Translating the cellular effects of UDP to a whole-organism context reveals its involvement in complex physiological and pathophysiological processes. In vivo studies are essential for understanding the systemic effects of UDP and its potential as a therapeutic target.

Key in vivo findings include:

  • Inflammation and Immune Response: Administration of UDP or its precursors can exacerbate inflammatory conditions in animal models.[15][23] For instance, UDP injection has been shown to aggravate paw inflammation in a rat model of collagen-induced arthritis.[15] Conversely, blocking UDP signaling can be protective in models of neuroinflammation.[24]

  • Neuroinflammation and Phagoptosis: In the brain, UDP released from damaged neurons can trigger microglial phagocytosis of otherwise viable neurons, a process termed "phagoptosis."[24] Blocking P2Y6 receptors has been shown to prevent this neuronal loss in a rat model of LPS-induced neuroinflammation.[24]

  • Cardiovascular Effects: Extracellular UDP can exert positive inotropic effects on cardiomyocytes, likely through P2Y6 receptor activation.[25]

  • Metabolic Regulation: UDP in the hypothalamus can influence feeding behavior.[26]

Data Summary: In Vivo Effects of UDP
Animal ModelAdministration Route & DoseObserved EffectPutative ReceptorReference
Rat (Collagen-Induced Arthritis)Intra-articular injectionAggravated paw inflammation, increased IL-6 productionP2Y6[15]
Rat (LPS-induced Neuroinflammation)Intrastriatal injection of LPS, followed by MRS2578 (P2Y6 antagonist)Prevention of neuronal lossP2Y6[24]
Mouse (Myocardial Infarction)N/A (endogenous release)Increased plasma UTP levelsP2Y2/P2Y6[25]
MouseIntracerebroventricular injection of UDPIncreased food intakeP2Y6[26]
Experimental Protocol: In Vivo Model of Acute Inflammation

This protocol describes a general approach to investigate the pro-inflammatory effects of UDP in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation.

In Vivo Inflammation Model Workflow A 1. Acclimatization Acclimatize mice to laboratory conditions for at least one week. B 2. Grouping Randomly assign mice to control and treatment groups. A->B C 3. Administration Administer UDP sodium salt (e.g., intraperitoneally) followed by LPS. B->C D 4. Monitoring Observe animals for clinical signs of inflammation. C->D E 5. Sample Collection Collect blood and/or tissues at pre-determined time points. D->E F 6. Analysis Measure inflammatory markers (e.g., cytokines) in samples. E->F

Caption: Workflow for an in vivo acute inflammation model.

Detailed Steps:

  • Animal Husbandry and Acclimatization:

    • House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

    • Allow for an acclimatization period of at least one week before the experiment.

  • Dosing and Administration:

    • Prepare sterile solutions of UDP sodium salt and LPS in saline.

    • Administer UDP via a suitable route (e.g., intraperitoneal injection).[27] The control group should receive vehicle (saline).

    • After a pre-determined time, induce systemic inflammation by administering LPS (e.g., intraperitoneally).[28]

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of inflammation, such as lethargy and piloerection.

    • At specified time points post-LPS injection, collect blood samples (e.g., via cardiac puncture under terminal anesthesia) for cytokine analysis.

    • Harvest relevant tissues (e.g., spleen, liver) for further analysis (e.g., histology, gene expression).

  • Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA or a multiplex bead array.

    • Process tissues for histological examination to assess inflammatory cell infiltration or for RNA extraction and qPCR to analyze the expression of inflammatory genes.

Comparative Analysis: UDP vs. Other Nucleotides

The biological effects of UDP are best understood in the context of other extracellular nucleotides that also act on P2Y receptors.

NucleotidePrimary P2Y Receptor AgonistPrimary P2Y Receptor AntagonistKey Biological Roles
UDP P2Y6, P2Y14 [5][10]Human P2Y14 [5][12][13]Inflammation, phagocytosis, cell proliferation [6][15][24]
ATPP2Y2, P2Y11[29]Human P2Y4[29]Neurotransmission, inflammation, cell proliferation[17][18]
UTPP2Y2, P2Y4[25][29]-Cell proliferation, ion transport, cardiovascular regulation[17][19][25]
ADPP2Y1, P2Y12, P2Y13[8][29]-Platelet aggregation, neurotransmission

The distinct receptor selectivity profiles of these nucleotides lead to different, and sometimes opposing, biological outcomes. For example, while both ATP and UDP can stimulate the proliferation of lung epithelial cells, they may do so through different signaling pathways.[17][19]

Bridging In Vitro and In Vivo Findings

A critical aspect of drug development and basic research is the correlation of in vitro data with in vivo outcomes. While in vitro assays provide valuable mechanistic insights, the systemic complexity of a living organism introduces several variables that can influence the effects of UDP.

  • Metabolism: Extracellular UDP can be metabolized by ecto-nucleotidases, which can either terminate its signal or convert it to other active molecules like uridine.

  • Pharmacokinetics and Bioavailability: The route of administration, distribution, and clearance of exogenously administered UDP will significantly impact its concentration at the target receptors in vivo.[27]

  • Complex Cellular Interactions: The in vivo response to UDP is the result of its effects on multiple cell types and the intricate crosstalk between different signaling pathways.

Therefore, a comprehensive understanding of UDP's biological role requires a multi-pronged approach that integrates both in vitro and in vivo experimental models.

Conclusion

Uridine 5'-(trihydrogen diphosphate) sodium salt is a pleiotropic signaling molecule with diverse and context-dependent effects. In vitro studies have been instrumental in defining its primary receptor targets, P2Y6 and P2Y14, and elucidating the downstream signaling cascades that govern cellular responses such as proliferation, migration, and inflammation. In vivo models have further illuminated the role of UDP in complex pathophysiological processes, including arthritis, neuroinflammation, and metabolic regulation.

While there is a general concordance between the pro-inflammatory and proliferative effects observed in both settings, the transition from a simplified cellular system to a whole organism introduces layers of complexity. The comparative data and experimental frameworks presented in this guide are intended to equip researchers with the knowledge to design robust experiments, critically evaluate their findings, and ultimately advance our understanding of the therapeutic potential of targeting the UDP signaling axis.

References

  • Abram, C.L., et al. (2014). UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation. Journal of Immunology. Available at: [Link]

  • Scuda, N., et al. (2012). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Seye, C.I., et al. (2002). UDP acts as a growth factor for vascular smooth muscle cells by activation of P2Y6 receptors. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Fricks, I.P., et al. (2009). P2Y14-R-dependent activation of MAP kinase signaling by UDP. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gueguen, G., et al. (2016). Central Role of P2Y6 UDP Receptor in Arteriolar Myogenic Tone. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Schafer, R., et al. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Neher, J.J., et al. (2014). Inhibition of UDP/P2Y6 purinergic signaling prevents phagocytosis of viable neurons by activated microglia in vitro and in vivo. Glia. Available at: [Link]

  • Jiang, T., et al. (2017). Uridine Diphosphate Promotes Rheumatoid Arthritis Through P2Y6 Activation. Frontiers in Immunology. Available at: [Link]

  • Kim, B., et al. (2011). Uridine 5'-diphosphate induces chemokine expression in microglia and astrocytes through activation of the P2Y6 receptor. Journal of Immunology. Available at: [Link]

  • Koizumi, S., et al. (2007). UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis. Nature. Available at: [Link]

  • Chen, Y., et al. (2021). UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Journal of Clinical Investigation. Available at: [Link]

  • Harden, T.K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica. Available at: [Link]

  • Inoue, K. (2007). UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors. Communicative & Integrative Biology. Available at: [Link]

  • Schafer, R., et al. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Scolaro, L., et al. (2026). Uridine diphosphate drives myeloid differentiation and functional reprogramming through dynamic transcriptional network. Frontiers in Immunology. Available at: [Link]

  • Erlinge, D., et al. (2006). Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction. Circulation Research. Available at: [Link]

  • Schafer, R., et al. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Scolaro, L., et al. (2026). Uridine diphosphate drives myeloid differentiation and functional reprogramming through dynamic transcriptional network. Frontiers in Immunology. Available at: [Link]

  • Li, Y., et al. (2023). Uridine Alleviates Sepsis-Induced Acute Lung Injury by Inhibiting Ferroptosis of Macrophage. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, Y., et al. (2025). The Role of Uridine in Health and Disease. Critical Reviews in Food Science and Nutrition. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Martin, S.C., et al. (2005). Signaling and Cross-talk by C5a and UDP in Macrophages Selectively Use PLCβ3 to Regulate Intracellular Free Calcium. Journal of Biological Chemistry. Available at: [Link]

  • Max Planck Neuroscience. (2015). UDP – A weighty signaling molecule. Max Planck Neuroscience. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Uridine-5'-diphosphate sodium salt (UDP), From yeast. HiMedia Laboratories. Available at: [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. Available at: [Link]

  • National Toxicology Program. (2001). Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. National Toxicology Program. Available at: [Link]

  • MI Bioresearch. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. MI Bioresearch. Available at: [Link]

  • Kox, M., et al. (2017). Characterization of a model of systemic inflammation in humans in vivo elicited by continuous infusion of endotoxin. Scientific Reports. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Singh, S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

  • Ezeja, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Castro, O.A., et al. (1997). Uridine diphosphate-glucose transport into the endoplasmic reticulum of Saccharomyces cerevisiae: in vivo and in vitro evidence. Journal of Biological Chemistry. Available at: [Link]

  • Morré, D.J., et al. (1991). Coupling of uridine-5'-diphosphate (UDP) formation and nicotinamide adenine dinucleotide (NAD+) reduction for cytochemical localization of glycosyltransferases. Journal of Histochemistry & Cytochemistry. Available at: [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Stanford Medicine. Available at: [Link]

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Comparative

Functional Validation of UDP Sodium Salt in Primary Cell Cultures: A Comprehensive Comparison Guide

The functional validation of purinergic signaling in primary cell cultures requires highly precise experimental design. Uridine 5'-diphosphate (UDP) sodium salt is the principal endogenous agonist for the P2Y6 receptor,...

Author: BenchChem Technical Support Team. Date: March 2026

The functional validation of purinergic signaling in primary cell cultures requires highly precise experimental design. Uridine 5'-diphosphate (UDP) sodium salt is the principal endogenous agonist for the P2Y6 receptor, a Gq-coupled G-protein coupled receptor (GPCR) that regulates critical cellular functions, including microglial phagocytosis, sympathetic neuron excitability, and fibroblast migration[1],[2],[3].

Unlike immortalized cell lines, primary cells retain native receptor expression profiles and physiological feedback loops, making them the gold standard for translational research. However, working with primary cells introduces complexities such as rapid nucleotide degradation by ectonucleotidases and species-dependent off-target effects[4]. This guide provides an authoritative framework for the functional validation of UDP sodium salt, objectively comparing it with alternative agonists and detailing self-validating experimental protocols.

Mechanistic Grounding: The P2Y6 Signaling Axis

To design robust functional assays, one must first understand the causality of the signaling cascade. When UDP sodium salt binds to the P2Y6 receptor, it activates the Gq/11 protein complex. This stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5],[4].

IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC). In primary microglia, this PKC activation leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), driving the rapid actin cytoskeletal rearrangement required for phagocytosis and cell motility[6],[7].

P2Y6_Signaling UDP UDP Sodium Salt (Agonist) P2Y6 P2Y6 Receptor (GPCR) UDP->P2Y6 Binds Gq Gq/11 Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Release PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Phagocytosis Functional Outcome: Phagocytosis / Migration Ca2->Phagocytosis PKC->Phagocytosis

Fig 1. UDP-mediated P2Y6 receptor Gq-coupled signaling pathway.

Comparative Analysis: UDP Sodium Salt vs. Alternatives

When validating P2Y6 function, researchers must choose the appropriate pharmacological tools. UDP sodium salt is preferred for baseline physiological assays due to its high aqueous solubility, which ensures uniform distribution in culture media without the cytotoxicity associated with organic solvents like DMSO. However, its performance must be contextualized against alternative nucleotides and synthetic analogs.

A critical factor in experimental design is species-dependent pharmacology . While UDP is highly selective for P2Y6 over P2Y1, P2Y2, and P2Y4, it interacts with the P2Y14 receptor differently depending on the species. In humans, UDP acts as a competitive antagonist at P2Y14, but in rats, it is a potent agonist[4]. This necessitates rigorous control selection when using primary rat cells (e.g., rat superior cervical ganglia)[1].

Quantitative Comparison of P2Y6 Modulators
Compound / AgonistPrimary TargetSpeciesPotency / ActivityKey Differentiator & Causality
UDP Sodium Salt P2Y6HumanEC50 ~300 nM[4]Endogenous ligand; highly water-soluble. Requires high purity to avoid UTP contamination.
UDP Sodium Salt P2Y14Rat / HumanAgonist (Rat) / Antagonist (Human)[4]Species-dependent off-target effects require careful interpretation in murine models.
UTP P2Y2 / P2Y4MammalianN/A (for P2Y6)Common contaminant in low-grade UDP. Causes false positives via P2Y2/4 activation[4].
3-Phenacyl-UDP P2Y6MammalianHigh PotencySynthetic analog; highly selective but lacks endogenous physiological relevance[6].
MRS2578 P2Y6MammalianIC50 ~37 nMIrreversible antagonist. Essential negative control for validating P2Y6-dependent causality[8].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. This means incorporating intrinsic controls that definitively prove the observed functional outcome is caused by UDP-P2Y6 interaction, rather than mechanical artifacts or off-target effects.

Workflow Isolation 1. Primary Cell Isolation (e.g., Microglia) Starvation 2. Serum Starvation (Reduce basal signaling) Isolation->Starvation Pretreatment 3. Antagonist Pre-treatment (MRS2578 / Vehicle) Starvation->Pretreatment Stimulation 4. UDP Sodium Salt Stimulation Pretreatment->Stimulation Assay 5. Functional Assay (Ca2+ Imaging / Phagocytosis) Stimulation->Assay Validation 6. Data Validation (Confirm P2Y6 dependence) Assay->Validation

Fig 2. Self-validating workflow for UDP functional assays in primary cells.

Protocol 1: Intracellular Calcium Mobilization Assay in Primary Microglia

This assay measures the immediate downstream effect of P2Y6 activation (IP3-mediated Ca2+ release).

Step-by-Step Methodology:

  • Cell Preparation: Plate primary microglia in black, clear-bottom 96-well plates.

    • Causality: Black walls absorb scattered light, preventing well-to-well optical crosstalk during fluorescence reading, which is critical for accurate quantitative imaging[4].

  • Serum Starvation: Replace standard media with serum-free media for 2-4 hours prior to the assay.

    • Causality: Fetal bovine serum contains endogenous nucleotides and growth factors that elevate basal GPCR activation states, which can mask the UDP-induced calcium transient.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in Hanks' Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

    • Causality: Pluronic F-127 is a non-ionic surfactant that facilitates the solubilization of the highly hydrophobic AM ester dye into the aqueous buffer. Probenecid inhibits organic anion transporters, preventing the cells from prematurely extruding the dye[4].

  • Validation Pre-treatment: Treat a subset of negative control wells with 1 µM MRS2578 (a selective P2Y6 antagonist) for 30 minutes[1].

    • Causality: Because UDP can potentially activate other receptors (like P2Y14 in rats), pre-treatment with an irreversible P2Y6 antagonist proves that the subsequent Ca2+ flux is strictly P2Y6-mediated.

  • Agonist Stimulation & Measurement: Inject freshly prepared UDP sodium salt (final concentration 100 µM) using an automated fluidics system while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm).

    • Causality: UDP must be prepared fresh immediately before injection because primary cells express high levels of surface ectonucleotidases (like CD39) that rapidly degrade extracellular nucleotides[3].

Protocol 2: Functional Phagocytosis Assay

This assay validates the ultimate phenotypic outcome of UDP signaling. UDP acts as a "find-me/eat-me" signal released by damaged neurons, triggering microglial engulfment[2],[7].

Step-by-Step Methodology:

  • Target Preparation: Opsonize fluorescent latex microspheres (2 µm diameter) with 50% fetal bovine serum for 1 hour at 37°C, then wash and resuspend in serum-free media.

  • Inhibitor Controls: Pre-treat primary microglia with either vehicle, 1 µM MRS2578 (P2Y6 antagonist), or 10 µM Cytochalasin D.

    • Causality: Cytochalasin D inhibits actin polymerization. Including this control validates that the observed fluorescence is due to active, actin-dependent engulfment (phagocytosis) rather than passive surface binding of the beads to the microglial membrane[6].

  • Stimulation & Engulfment: Add the opsonized microspheres along with 100 µM UDP sodium salt to the microglia. Incubate for 60 minutes at 37°C.

  • Quenching & Quantification: Wash the cells with cold PBS, then briefly treat with 0.2% trypan blue.

    • Causality: Trypan blue acts as a vital dye that quenches the fluorescence of extracellular (un-engulfed) beads. This ensures that the flow cytometer or fluorescence microscope only quantifies strictly internalized microspheres, eliminating false positives.

Troubleshooting & Assay Optimization

When functional validation fails, the root cause is typically related to nucleotide stability or receptor desensitization.

  • Lack of Response (False Negatives): Prolonged exposure to low levels of endogenous agonists can lead to P2Y6 receptor internalization and desensitization[4]. Ensure strict serum starvation protocols. Additionally, if ectonucleotidase activity is exceptionally high in your specific primary cell culture (e.g., primary renal fibroblasts[3]), consider supplementing the assay buffer with a competitive ectonucleotidase inhibitor like ARL67156 to preserve UDP integrity.

  • Non-Specific Activation (False Positives): If UDP stimulation triggers a response in MRS2578-treated wells, suspect UTP contamination. Low-purity UDP preparations often contain trace UTP, which potently activates P2Y2 and P2Y4 receptors[4]. Always source high-purity (≥98%) UDP sodium salt specifically validated for in vitro pharmacology.

References

Sources

Validation

An In-Depth Technical Guide: Use of Radiolabeled Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt in Binding Assays

As a Senior Application Scientist, selecting the right biochemical assay to interrogate pyrimidinergic signaling is critical for drug discovery and mechanistic pharmacology. Uridine 5'-(trihydrogen diphosphate) sodium sa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right biochemical assay to interrogate pyrimidinergic signaling is critical for drug discovery and mechanistic pharmacology. Uridine 5'-(trihydrogen diphosphate) sodium salt, commonly known as UDP, is an endogenous pyrimidine nucleotide that acts as a primary agonist for the P2Y6 receptor and a key modulator (and sometimes competitive antagonist) at the P2Y14 receptor[1].

To precisely characterize receptor-ligand interactions, researchers frequently employ radiolabeled UDP (e.g., [³H]UDP). This guide objectively compares [³H]UDP radioligand binding assays with alternative methodologies, providing field-proven protocols, causal explanations for experimental design, and quantitative benchmarking to ensure scientific integrity.

Mechanistic Context: Why Use Radiolabeled UDP?

The P2Y receptor family consists of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides. While P2Y1, P2Y11, P2Y12, and P2Y13 are activated by adenine nucleotides, the P2Y4, P2Y6, and P2Y14 receptors are primarily activated by uracil nucleotides.

  • P2Y6 Receptor: Selectively activated by UDP, coupling to Gq proteins to stimulate phospholipase C (PLC) and intracellular calcium mobilization[2].

  • P2Y14 Receptor: Activated by UDP-sugars (e.g., UDP-glucose). Interestingly, UDP itself has been identified as a competitive antagonist at the human P2Y14 receptor, while acting as a potent agonist at the rat ortholog[1].

Using [³H]UDP allows researchers to directly quantify the thermodynamic binding affinity ( Kd​ ) and receptor density ( Bmax​ ) without the confounding variables of downstream signal amplification or cross-reactivity with other GPCRs[3].

G UDP UDP (Agonist/Modulator) P2Y6 P2Y6 Receptor UDP->P2Y6 Binds P2Y14 P2Y14 Receptor UDP->P2Y14 Binds Gq Gq Protein P2Y6->Gq Activates Gi Gi Protein P2Y14->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca2 Intracellular Ca2+ ↑ PLC->Ca2 IP3 Pathway cAMP cAMP ↓ AC->cAMP Reduces

Fig 1: Pyrimidinergic signaling pathways activated by UDP binding to P2Y6 and P2Y14 receptors.

Comparison Guide: [³H]UDP vs. Alternative Assays

When evaluating P2Y receptor pharmacology, researchers must choose between direct binding assays and functional downstream assays. Below is an objective comparison of [³H]UDP binding against fluorescent, label-free, and functional alternatives.

Quantitative Assay Comparison
Assay MethodologyReadout TypeSensitivity ( Kd​ / EC50​ )ThroughputKey AdvantagePrimary Limitation
[³H]UDP Radioligand Binding Direct BindingHigh (Low nM range)Medium (96-well)Direct thermodynamic measurement; no fluorophore steric hindrance[3].Radioactive waste disposal; requires rapid filtration[4].
Fluorescent UDP Binding Direct BindingModerate (nM to µM)High (384-well)Non-radioactive; enables flow cytometry and real-time kinetics[5].Bulky fluorophores can alter native binding kinetics.
Surface Plasmon Resonance (SPR) Direct Binding (Label-Free)Moderate (nM to µM)Low to MediumReal-time Kon​ and Koff​ kinetic rates.Requires purified receptor stabilization in nanodiscs/detergent.
Calcium Mobilization (Fluo-4) Functional (Downstream)High (Amplified signal)Ultra-HighHigh-throughput screening (HTS) friendly; measures efficacy[5].Susceptible to off-target GPCR activation and false positives.

Expert Insight: While functional assays like Calcium Mobilization are excellent for primary high-throughput screening, they cannot distinguish between competitive antagonists, allosteric modulators, or downstream pathway inhibitors. A [³H]UDP radioligand binding assay is the gold standard for validating true competitive binding at the orthosteric site[1][3].

Experimental Methodology:[³H]UDP Membrane Filtration Assay

To ensure a self-validating system, the following protocol details the exact steps for a [³H]UDP competitive binding assay, explicitly outlining the causality behind critical reagent choices.

Reagents & Materials
  • Radioligand: [³H]Uridine 5'-diphosphate sodium salt (Specific activity: ~15-20 Ci/mmol).

  • Membranes: HEK293 cells transiently or stably expressing human P2Y6 or P2Y14 receptors[4].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Enzymatic Scavenger: 10 U/mL Hexokinase + 22 mM Glucose[1].

Step-by-Step Protocol
  • Buffer Preparation & UTP Scavenging (Critical Step):

    • Action: Pre-incubate the assay buffer with 10 U/mL hexokinase and 22 mM glucose for 1 hour at 37°C.

    • Causality: Commercial UDP preparations often contain trace amounts of UTP. Hexokinase selectively phosphorylates glucose using UTP as the phosphate donor, effectively eliminating UTP contamination. This ensures the assay strictly measures UDP-specific binding without confounding P2Y2 or P2Y4 receptor activation[1].

  • Membrane Preparation:

    • Action: Resuspend HEK293-P2Y receptor membranes in ice-cold assay buffer to a final concentration of 10–20 µg protein/well.

    • Causality: EDTA is included in the buffer to chelate divalent cations that act as cofactors for endogenous ectonucleotidases, thereby preventing the enzymatic degradation of [³H]UDP during the assay[4].

  • Incubation:

    • Action: In a 96-well plate, combine 50 µL of test compound (or unlabeled UDP for non-specific binding), 50 µL of [³H]UDP (final concentration ~10 nM), and 100 µL of membrane suspension. Incubate at room temperature for 60 minutes.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber matrix. This drastically reduces the non-specific binding of the negatively charged [³H]UDP phosphate groups to the filter, significantly improving the signal-to-noise ratio.

  • Washing & Detection:

    • Action: Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Extract in scintillation fluid and measure retained radioactivity using a liquid scintillation counter[4][6].

Workflow Membrane 1. Membrane Prep (HEK293 cells) Incubation 2. Incubation ([3H]UDP + Ligands) Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Washing 4. Washing (Ice-cold buffer) Filtration->Washing Detection 5. Scintillation Counting Washing->Detection

Fig 2: Step-by-step workflow for the [³H]UDP radioligand membrane filtration binding assay.

Data Interpretation and Troubleshooting

When analyzing competitive binding data, use non-linear regression to fit the data to a one-site homologous competition curve. The IC50​ values should be converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=IC50​/(1+[L]/Kd​) [5].

Common Pitfall - High Background Signal: If high radioactive counts are observed in the negative control (non-specific binding) lanes, it is highly likely due to the non-enzymatic binding of radiolabeled degradation products (e.g., [³H]uridine) or insufficient PEI coating of the GF/C filters. Always verify the radiochemical purity of your [³H]UDP stock via HPLC or Thin-Layer Chromatography (TLC) prior to running high-value screening campaigns[7].

References

  • development of a p2y14 radioligand binding assay. ResearchGate. Available at: [Link]

  • P2Y6 receptor can bind to UDP - Reactome Pathway Database. Reactome. Available at:[Link]

  • UDP Is a Competitive Antagonist at the Human P2Y14 Receptor - PMC - NIH. National Institutes of Health. Available at: [Link]

  • UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor. ResearchGate. Available at:[Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Publications. Available at: [Link]

  • Tools and drugs for uracil nucleotide-activated P2Y receptors. University of Augsburg. Available at: [Link]

Sources

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